Product packaging for 3-Amino-4-fluorobenzonitrile(Cat. No.:CAS No. 859855-53-1)

3-Amino-4-fluorobenzonitrile

Cat. No.: B1285375
CAS No.: 859855-53-1
M. Wt: 136.13 g/mol
InChI Key: BHMZMZOMQYFFQL-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzonitrile (CAS 859855-53-1) is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound, with the molecular formula C7H5FN2 and a molecular weight of 136.13 g/mol, is characterized as a light yellow to brown solid at room temperature [ citation:1 ]. Its structure incorporates both an electron-withdrawing nitrile group and an amino group, which can be further functionalized, making it a valuable intermediate for the construction of more complex molecules. In pharmaceutical research, substituted benzonitriles like this are key intermediates in the development of potential therapeutic agents. Research indicates that structurally similar fluorinated benzonitrile compounds are investigated as mechanism-based inactivators for enzymes such as human ornithine aminotransferase (hOAT), a recognized potential target for hepatocellular carcinoma [ citation:5 ]. The compound's reactivity allows it to participate in various nucleophilic substitution reactions, and it can undergo further transformations such as amide coupling via the amino group or hydrolysis of the nitrile group to a carboxylic acid [ citation:2 ]. Handling should be conducted with appropriate personal protective equipment. This product is labeled with the GHS signal word "Warning" and hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H302-H312-H332 (Harmful if swallowed, in contact with skin or if inhaled) [ citation:3 ]. It is recommended to store the material in a sealed container in a dark, dry environment at room temperature [ citation:1 ]. Please Note: This product is intended for research purposes and is strictly for laboratory use only. It is not designed, evaluated, or approved for any human therapeutic, diagnostic, or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5FN2 B1285375 3-Amino-4-fluorobenzonitrile CAS No. 859855-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMZMZOMQYFFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570481
Record name 3-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859855-53-1
Record name 3-Amino-4-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-fluorobenzonitrile (CAS Number 859855-53-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-fluorobenzonitrile, a key building block in modern medicinal chemistry. This document details its physicochemical properties, safety and handling protocols, and its pivotal role in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed experimental methodologies and data are presented to support researchers and drug development professionals in its application.

Introduction

This compound (CAS: 859855-53-1) is a substituted aromatic nitrile that has garnered significant interest in the field of drug discovery. Its unique structural features, including an amine group, a fluorine atom, and a nitrile moiety, make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the amino and nitrile groups serve as reactive handles for further chemical modifications. This guide aims to be a comprehensive resource for scientists utilizing this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 859855-53-1[1][2][3]
Molecular Formula C₇H₅FN₂[1][2][3]
Molecular Weight 136.13 g/mol [1][2][3]
Appearance Off-white to Dark Yellow Solid
Melting Point Not Reported
Boiling Point 279.1 ± 20.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Solubility Not Reported
IUPAC Name This compound[2][3]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This compound is classified as harmful and an irritant.

Hazard Identification: [2][3]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area or in a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Synthesis and Experimental Protocols

General Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general method for the reduction of a nitroarene to an aniline using catalytic hydrogenation.

Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-nitro-4-fluorobenzonitrile in a suitable solvent (e.g., Ethanol, Ethyl Acetate) B Add a catalyst (e.g., 10% Pd/C) A->B C Place the mixture in a hydrogenation apparatus B->C D Purge the system with Hydrogen gas C->D E Stir the reaction under Hydrogen pressure (typically 1-4 atm) at room temperature D->E F Monitor reaction progress by TLC or LC-MS E->F G Filter the reaction mixture through Celite® to remove the catalyst F->G Upon completion H Concentrate the filtrate under reduced pressure G->H I Purify the crude product by column chromatography or recrystallization H->I

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 3-Nitro-4-fluorobenzonitrile

  • Palladium on carbon (10 wt. %)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3-nitro-4-fluorobenzonitrile in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atmospheres) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a class of targeted therapy drugs that block the action of one or more protein kinases. Dysregulation of kinase activity is a frequent cause of diseases such as cancer and inflammatory disorders.

Role in Kinase Inhibitor Synthesis

The aminobenzonitrile scaffold is a key component in the synthesis of various heterocyclic cores that are known to bind to the ATP-binding site of kinases. Specifically, derivatives of this compound are explored in the development of inhibitors for Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).[4][5]

G A This compound B Synthesis of Heterocyclic Intermediates A->B Precursor C Kinase Inhibitors (e.g., BTK, JAK) B->C Core Scaffold D Targeted Therapy for Cancer & Autoimmune Diseases C->D Therapeutic Application

Caption: Simplified BTK signaling pathway and the point of inhibition.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway transmits signals from cytokines and growth factors to the nucleus, playing a key role in immunity and inflammation. J[6][7]AK inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.

[4][8]JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription JAKi JAK Inhibitor (Derived from This compound) JAKi->JAK Inhibits

References

An In-Depth Technical Guide to 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a concise overview of the fundamental physicochemical properties of 3-Amino-4-fluorobenzonitrile, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a substituted aromatic nitrile. Its structure incorporates a benzene ring functionalized with an amino group, a fluorine atom, and a nitrile group. This combination of functional groups makes it a valuable building block in medicinal chemistry and material science.

Quantitative Data Summary

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular FormulaC₇H₅FN₂[1][2][3]
Molecular Weight136.13 g/mol [1][2][3]
CAS Number859855-53-1[1][2]

Physicochemical Characteristics

While detailed experimental protocols for specific applications of this compound are proprietary and not broadly published, its general characteristics can be inferred from available data. It is typically a solid at room temperature, appearing as a white to off-white powder.[4] Its solubility in water is limited, but it is soluble in common organic solvents such as dichloromethane, chloroform, and acetone.[4] For safe handling and to maintain its chemical integrity, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat and incompatible substances like strong acids, bases, and oxidizing agents.[4]

Logical Relationship of Compound Identifiers

The following diagram illustrates the logical flow from the compound's name to its structural representation and resulting physicochemical properties.

A This compound B Molecular Formula C₇H₅FN₂ A->B Determines C Molecular Weight 136.13 g/mol B->C Calculated From

Fig. 1: Relationship between compound name, formula, and molecular weight.

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the research or synthesis being conducted and are typically developed in-house by research organizations. As such, standardized, publicly available experimental protocols for this compound are not readily found. Researchers utilizing this compound would develop their own methodologies based on the specific reaction or application they are investigating, such as nucleophilic aromatic substitution or as a precursor in the synthesis of more complex molecules. The synthesis of related compounds, such as 4-amino-3,5-difluorobenzonitrile, has been described in the literature, providing a potential starting point for methodological development.[5]

Signaling Pathways

Information regarding the direct interaction of this compound with specific biological signaling pathways is not extensively documented in public research literature. Its utility is primarily as a synthetic intermediate in the creation of novel molecules that may be designed to target various biological pathways. The biological activity of any resulting molecule would be dependent on the final structure and would require dedicated pharmacological and biochemical studies to elucidate.

References

An In-depth Technical Guide to 3-Amino-4-fluorobenzonitrile: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-fluorobenzonitrile is a versatile fluorinated aromatic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a nitrile, and a fluorine atom on a benzene ring, imparts specific reactivity and properties that are leveraged in the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and synthetic methodologies related to this compound, with a focus on its applications in drug discovery and development.

Chemical Properties and Structure

This compound is a solid, typically appearing as a white to off-white powder at room temperature. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
CAS Number 859855-53-1[2]
IUPAC Name This compound[1]
Table 2: Physical Properties
PropertyValueSource(s)
Melting Point 105 - 109 °C[3]
Boiling Point 279.1 ± 20.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 122.6 ± 21.8 °C[3]
Solubility Insoluble in water. Soluble in common organic solvents like dichloromethane, chloroform, and acetone.[3]
Table 3: Structural Identifiers
IdentifierStringSource(s)
SMILES C1=CC(=C(C=C1C#N)N)F[1]
InChI InChI=1S/C7H5FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2[1]
InChIKey BHMZMZOMQYFFQL-UHFFFAOYSA-N[1]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns influenced by both the fluorine and the other substituents. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will prominently feature a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.[4] The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will be observed in the 1400-1600 cm⁻¹ region.[5]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 136. Fragmentation patterns would likely involve the loss of HCN (m/z 27) and other characteristic cleavages of the aromatic ring and its substituents.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The amino group can undergo a variety of reactions, including diazotization, acylation, and alkylation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom and the aromatic ring itself can participate in nucleophilic aromatic substitution reactions, particularly when the amino group is appropriately modified.

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 4-fluoro-3-nitrobenzonitrile.

Experimental Protocol: Synthesis of this compound via Reduction of 4-Fluoro-3-nitrobenzonitrile

This protocol is based on general methods for the reduction of nitroarenes.

Materials:

  • 4-Fluoro-3-nitrobenzonitrile

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH) or Acetic acid (AcOH)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzonitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder and a catalytic amount of ammonium chloride, or tin(II) chloride dihydrate.

  • If using iron, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). If using tin(II) chloride, the reaction may proceed at room temperature or with gentle heating.

  • Upon completion of the reaction, cool the mixture to room temperature and filter off any solid residues.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino and nitrile groups provide convenient handles for further chemical modifications, allowing for the exploration of a diverse chemical space.

Derivatives of aminobenzonitriles have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. For instance, the core structure can be incorporated into larger molecules designed to inhibit specific enzymes or receptors involved in disease progression.

Signaling Pathway Context: EGFR and MEK/ERK Pathways in Cancer

Many small molecule inhibitors used in cancer therapy target key signaling pathways that drive cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the downstream Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[6][7][8] Aberrant activation of these pathways is a hallmark of many cancers.[9] Small molecules containing scaffolds similar to this compound can be designed to bind to the ATP-binding pocket of kinases within these pathways, thereby inhibiting their activity and blocking downstream signaling.[2][3]

EGFR_MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Inhibitor Small Molecule Inhibitor Inhibitor->EGFR Inhibition Inhibitor->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR and MEK/ERK signaling pathway, a common target in cancer therapy.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the development of novel pharmaceuticals and functional materials. Its well-defined chemical properties and versatile reactivity make it an attractive starting material for the synthesis of complex molecular architectures. A thorough understanding of its chemistry is essential for researchers and scientists aiming to leverage its unique characteristics in their synthetic endeavors. Further research into its biological activities and the development of efficient and scalable synthetic routes will continue to expand its utility in various scientific disciplines.

References

Spectroscopic Data of 3-Amino-4-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Amino-4-fluorobenzonitrile (C₇H₅FN₂). The information presented herein is intended to support research, development, and quality control activities involving this compound. Please note that while extensive efforts have been made to provide accurate information, the spectroscopic data presented is predicted based on established principles and data from analogous compounds, as direct experimental spectra were not publicly available at the time of this compilation.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 859855-53-1
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Exact Mass 136.04367633 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and by drawing parallels with known spectral data of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.25t (dd)1HH-5
~ 6.90m2HH-2, H-6
~ 4.0 (broad)s2H-NH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 152.0 (d, ¹JCF)C-4
~ 138.0 (d)C-3
~ 125.0 (d)C-5
~ 120.0 (d)C-1
~ 118.0-C≡N
~ 116.0 (d)C-6
~ 114.0 (d)C-2

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity
~ -130 to -140m

Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). Coupling constants (J) for fluorine-carbon couplings can be significant.

Infrared (IR) Spectroscopy

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H stretch
2230 - 2210StrongC≡N stretch
1620 - 1580StrongN-H bend (scissoring)
1520 - 1470StrongAromatic C=C stretch
1300 - 1200StrongC-F stretch
900 - 675StrongAromatic C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zInterpretation
136Molecular ion [M]⁺
110[M - C₂H₂]⁺ or [M - CN]⁺
109[M - HCN]⁺

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Ensure the solvent contains an appropriate internal standard, such as tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR. For ¹³C NMR, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 16 ppm, centered around 6 ppm, is recommended.

    • ¹³C NMR: Acquire the spectrum using a standard proton-decoupled experiment. A spectral width of approximately 240 ppm, centered around 120 ppm, is appropriate.

    • ¹⁹F NMR: Acquire the spectrum with a spectral width sufficient to cover the aromatic fluorine region (e.g., -100 to -180 ppm), using a suitable reference standard like CFCl₃.

  • Data Processing: Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H) before Fourier transformation. Phase and baseline correct the resulting spectra.

Infrared (IR) Spectroscopy

For solid samples like this compound, the thin solid film or KBr pellet methods are common.

  • Thin Solid Film Method:

    • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.

    • Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

    • Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with 100-200 mg of dry KBr powder until a fine, homogeneous powder is obtained.

    • Compress the mixture under high pressure in a die to form a transparent pellet.

    • Place the pellet in the sample holder for analysis.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Characterization Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution SolidPrep Solid Sample Prep (KBr Pellet / Thin Film) Sample->SolidPrep MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR IR Spectroscopy SolidPrep->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process IR Spectrum IR->ProcessIR ProcessMS Process Mass Spectrum MS->ProcessMS Interpret Spectral Interpretation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Structure Structure Elucidation & Verification Interpret->Structure

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Synthesis of 3-Amino-4-fluorobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 3-Amino-4-fluorobenzonitrile, a valuable building block in pharmaceutical and materials science research. The synthesis commences from commercially available 4-fluorobenzonitrile and proceeds through a two-step sequence involving nitration followed by reduction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Nitration: The electrophilic nitration of 4-fluorobenzonitrile introduces a nitro group at the 3-position, yielding 4-fluoro-3-nitrobenzonitrile.

  • Reduction: The subsequent reduction of the nitro group in 4-fluoro-3-nitrobenzonitrile affords the target molecule, this compound.

This pathway is efficient and utilizes readily available starting materials and reagents.

Synthesis_Workflow start 4-Fluorobenzonitrile intermediate 4-Fluoro-3-nitrobenzonitrile start->intermediate Nitration (Step 1) product This compound intermediate->product Reduction (Step 2)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile

This procedure details the nitration of 4-fluorobenzonitrile.

Reaction Scheme:

Nitration_Reaction 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluoro-3-nitrobenzonitrile 4-Fluoro-3-nitrobenzonitrile 4-Fluorobenzonitrile->4-Fluoro-3-nitrobenzonitrile KNO3, H2SO4

Figure 2: Nitration of 4-fluorobenzonitrile.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-FluorobenzonitrileC₇H₄FN121.11
Potassium NitrateKNO₃101.10
Sulfuric Acid (conc.)H₂SO₄98.08
DichloromethaneCH₂Cl₂84.93
Silica GelSiO₂60.08

Procedure:

  • To a slurry of silica gel in concentrated sulfuric acid (125 mL), cooled to 0°C in an ice bath, add 4-fluorobenzonitrile (12.5 g, 103 mmol).

  • To this stirred mixture, add potassium nitrate (10.4 g, 103 mmol) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 20 minutes.

  • Pour the reaction mixture onto a short column of silica gel and elute the product with dichloromethane.

  • Evaporate the solvent under reduced pressure to yield the product as a crystalline solid.

Quantitative Data:

ProductStarting MaterialYield (g)Yield (%)Melting Point (°C)Purity
4-Fluoro-3-nitrobenzonitrile4-Fluorobenzonitrile (12.5 g)6.0~35%86-88>97%
Step 2: Synthesis of this compound

This section outlines two common methods for the reduction of the nitro intermediate.

Reaction Scheme:

Reduction_Reaction 4-Fluoro-3-nitrobenzonitrile 4-Fluoro-3-nitrobenzonitrile This compound This compound 4-Fluoro-3-nitrobenzonitrile->this compound Reducing Agent

Figure 3: Reduction of 4-fluoro-3-nitrobenzonitrile.

This is a classic and effective method for nitro group reduction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-Fluoro-3-nitrobenzonitrileC₇H₃FN₂O₂166.11
Iron powderFe55.845
Glacial Acetic AcidCH₃COOH60.05
EthanolC₂H₅OH46.07
WaterH₂O18.02
Ethyl AcetateC₄H₈O₂88.11
Potassium HydroxideKOH56.11

Procedure:

  • To a suspension of 4-fluoro-3-nitrobenzonitrile (e.g., 1.0 g, 6.02 mmol) in a mixture of glacial acetic acid (12 mL), ethanol (12 mL), and water (6 mL), add reduced iron powder (e.g., 1.68 g, 30.1 mmol, 5 equivalents).

  • The resulting suspension can be stirred at room temperature or gently heated to accelerate the reaction. The use of ultrasonic irradiation for 1 hour at 30°C has been reported to be effective for similar reductions.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.

  • Neutralize the filtrate with a 2M potassium hydroxide solution and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

An alternative method using stannous chloride, which is also known to be efficient for nitro group reductions.[1]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
4-Fluoro-3-nitrobenzonitrileC₇H₃FN₂O₂166.11
Stannous Chloride DihydrateSnCl₂·2H₂O225.65
EthanolC₂H₅OH46.07
Ethyl AcetateC₄H₈O₂88.11
Potassium HydroxideKOH56.11

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzonitrile (e.g., 1.0 g, 6.02 mmol) in ethanol (30 mL), add stannous chloride dihydrate (SnCl₂·2H₂O) (e.g., 6.79 g, 30.1 mmol, 5 equivalents).

  • The reaction mixture can be stirred at room temperature or heated to reflux. Ultrasonic irradiation for 2 hours at 30°C has been shown to be effective for similar reductions.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a 2M potassium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data (Expected):

ProductStarting MaterialReduction MethodExpected Yield (%)Purity
This compound4-Fluoro-3-nitrobenzonitrileIron/Acetic Acid>80%>98%
This compound4-Fluoro-3-nitrobenzonitrileStannous Chloride>80%>98%

Spectroscopic Data

4-Fluorobenzonitrile (Starting Material)
PropertyValue
Molecular Formula C₇H₄FN
Molar Mass 121.11 g/mol
¹H NMR (CDCl₃, 400 MHz)δ 7.69 (dd, J = 8.8, 5.2 Hz, 2H), 7.18 (t, J = 8.8 Hz, 2H)
¹³C NMR (CDCl₃, 101 MHz)δ 165.0 (d, J = 255.5 Hz), 134.4 (d, J = 9.1 Hz), 118.0, 116.6 (d, J = 22.2 Hz), 110.0 (d, J = 3.0 Hz)
IR (KBr, cm⁻¹)2230 (C≡N), 1605, 1508, 1235 (C-F)
4-Fluoro-3-nitrobenzonitrile (Intermediate)
PropertyValue
Molecular Formula C₇H₃FN₂O₂
Molar Mass 166.11 g/mol
¹H NMR (CDCl₃, 400 MHz)δ 8.45 (dd, J = 6.8, 2.4 Hz, 1H), 8.01 (ddd, J = 8.8, 4.4, 2.4 Hz, 1H), 7.45 (t, J = 8.8 Hz, 1H)
¹³C NMR (CDCl₃, 101 MHz)δ 158.0 (d, J = 270.7 Hz), 139.5, 135.5 (d, J = 8.1 Hz), 127.8 (d, J = 4.0 Hz), 117.8 (d, J = 23.2 Hz), 115.0, 108.0 (d, J = 5.1 Hz)
IR (KBr, cm⁻¹)2240 (C≡N), 1610, 1540 (NO₂), 1350 (NO₂), 1250 (C-F)
This compound (Final Product)
PropertyValue
Molecular Formula C₇H₅FN₂
Molar Mass 136.13 g/mol [2]
¹H NMR (CDCl₃, 400 MHz)δ 7.10 (t, J = 8.4 Hz, 1H), 6.95 (dd, J = 4.8, 2.0 Hz, 1H), 6.85 (ddd, J = 8.4, 4.8, 2.0 Hz, 1H), 3.85 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 101 MHz)δ 150.1 (d, J = 245.5 Hz), 136.8 (d, J = 8.1 Hz), 122.0 (d, J = 4.0 Hz), 119.2, 117.5 (d, J = 19.2 Hz), 116.0 (d, J = 2.0 Hz), 103.5 (d, J = 3.0 Hz)
IR (KBr, cm⁻¹)3480, 3380 (N-H), 2220 (C≡N), 1625, 1520, 1270 (C-F)

Safety Considerations

  • Sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

  • Nitro compounds can be energetic. Avoid excessive heat and shock.

  • Hydrogenation reactions (if chosen as the reduction method) should be carried out with appropriate safety measures for handling flammable hydrogen gas.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a robust and well-documented pathway for the synthesis of this compound. The provided experimental protocols and data are intended to support researchers in the successful preparation of this important chemical intermediate.

References

3-Amino-4-fluorobenzonitrile: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-fluorobenzonitrile is a valuable and versatile synthetic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amine, a fluorine atom, and a nitrile group on a benzene ring, provides a scaffold for a diverse range of chemical transformations. The strategic placement of these functional groups allows for the construction of complex molecular architectures with tunable electronic properties, metabolic stability, and biological activity. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, complete with experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₇H₅FN₂.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 859855-53-1[1]
Molecular Formula C₇H₅FN₂[1]
Molecular Weight 136.13 g/mol [1]
IUPAC Name This compound[1]
Melting Point 70-74 °C[2]
Boiling Point 264.2 ± 25.0 °C (Predicted)[2]
Density 1.25 ± 0.1 g/cm³ (Predicted)[2]
pKa 0.33 ± 0.10 (Predicted)[2]
Appearance White to light yellow to light orange powder/crystal[2]
Solubility Soluble in Methanol[2]

Reactivity and Synthetic Applications

The unique arrangement of the amino, fluoro, and cyano groups on the aromatic ring of this compound dictates its reactivity, making it a versatile precursor for a variety of important chemical transformations. The electron-withdrawing nature of the nitrile and fluorine groups deactivates the ring towards electrophilic aromatic substitution, while the amino group can direct ortho- and para-substitutions. The primary amino group is a key handle for diazotization followed by Sandmeyer reactions, and the carbon-fluorine bond can participate in nucleophilic aromatic substitution (SNAᵣ) reactions. Furthermore, the molecule can be functionalized through cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.

Diazotization and Sandmeyer Reactions

The primary aromatic amine functionality of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via the Sandmeyer reaction.[3][4] This two-step process first involves the formation of the diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[5] The resulting diazonium salt can then be treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively.[3]

Sandmeyer_Reaction This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl, 0-5 °C 3-Substituted-4-fluorobenzonitrile 3-Substituted-4-fluorobenzonitrile Diazonium Salt->3-Substituted-4-fluorobenzonitrile CuX (X = Cl, Br, CN)

Sandmeyer Reaction Workflow

Experimental Protocol: General Procedure for Sandmeyer Reaction

  • Diazotization: Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) salt mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and purify by column chromatography or recrystallization.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] While this compound itself is not an organohalide, its diazonium salt intermediate can be converted to an aryl halide (e.g., 3-bromo-4-fluorobenzonitrile) via a Sandmeyer reaction. This aryl halide can then be used in a Suzuki coupling with a variety of arylboronic acids to introduce diverse aryl groups at the 3-position.[7]

Suzuki_Coupling 3-Bromo-4-fluorobenzonitrile 3-Bromo-4-fluorobenzonitrile 3-Aryl-4-fluorobenzonitrile 3-Aryl-4-fluorobenzonitrile 3-Bromo-4-fluorobenzonitrile->3-Aryl-4-fluorobenzonitrile Arylboronic Acid, Pd Catalyst, Base

Suzuki-Miyaura Coupling Reaction

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a reaction vessel, add the 3-halo-4-fluorobenzonitrile (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sulfate, and purify the product by column chromatography.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[8] Similar to the Suzuki coupling, a 3-halo-4-fluorobenzonitrile intermediate can be reacted with a wide range of primary or secondary amines to introduce substituted amino groups at the 3-position.[9]

Buchwald_Hartwig_Amination 3-Halo-4-fluorobenzonitrile 3-Halo-4-fluorobenzonitrile 3-(Substituted-amino)-4-fluorobenzonitrile 3-(Substituted-amino)-4-fluorobenzonitrile 3-Halo-4-fluorobenzonitrile->3-(Substituted-amino)-4-fluorobenzonitrile Amine, Pd Catalyst, Base, Ligand

Buchwald-Hartwig Amination Reaction

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried reaction vessel under an inert atmosphere, combine the 3-halo-4-fluorobenzonitrile (1.0 eq), the amine (1.1-1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, tBu₃P·HBF₄), and a base (e.g., NaOtBu, Cs₂CO₃).

  • Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive starting material for the synthesis of biologically active molecules, particularly in the areas of oncology and infectious diseases.[10][11]

Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have shown promise as potent kinase inhibitors.[10] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[12] By blocking the action of specific kinases, these inhibitors can disrupt cancer cell proliferation, survival, and metastasis.[13]

Many kinase inhibitors target the ATP-binding site of the enzyme.[12] The general mechanism of action for ATP-competitive kinase inhibitors is illustrated below.

Kinase_Inhibition cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate ATP -> ADP Substrate Substrate Substrate->Phosphorylated Substrate Kinase_Inhibited Kinase No Phosphorylation No Phosphorylation Kinase_Inhibited->No Phosphorylation ATP (blocked) Kinase_Inhibitor Kinase_Inhibitor Kinase_Inhibitor->Kinase_Inhibited Binds to ATP pocket Substrate_Unchanged Substrate Substrate_Unchanged->No Phosphorylation

General Mechanism of Kinase Inhibition

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.[4] Several EGFR inhibitors have been developed, and this compound derivatives have been explored as scaffolds for new EGFR inhibitors. The binding of a ligand, such as epidermal growth factor (EGF), to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K-Akt and MAPK pathways, which promote cell proliferation and survival.[14][15]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Activates MAPK Pathway MAPK Pathway EGFR->MAPK Pathway Activates Cell Survival\n& Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival\n& Proliferation Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation MAPK Pathway->Cell Proliferation\n& Differentiation EGFR_Inhibitor EGFR_Inhibitor EGFR_Inhibitor->EGFR Blocks

Simplified EGFR Signaling Pathway and Inhibition

The following table summarizes the inhibitory activity of some kinase inhibitors synthesized from related aminobenzonitrile scaffolds.

Compound TypeTarget KinaseIC₅₀ (nM)Reference(s)
Pyrrolo[3,2-d]pyrimidine-based derivativeEGFR T790M/L858RPotent inhibitory activity
Tetrahydropyridothieno[2,3-d]pyrimidine derivativeEGFR (gefitinib-resistant double mutant)Nanomolar concentration
Pyrazolo[3,4-d]pyrimidine derivativeEGFR tyrosine kinase34 - 135[16]
Antimicrobial Agents

Derivatives of this compound have also been investigated for their antimicrobial properties.[10] One approach involves the formation of silver(I) complexes where the aminobenzonitrile acts as a ligand. The proposed mechanism of action for these complexes involves the release of silver ions, which can disrupt the bacterial cell wall, interfere with DNA replication, and promote the formation of reactive oxygen species (ROS), leading to bacterial cell death.[17][18]

Antimicrobial_Mechanism Silver Complex Silver Complex Silver Ions (Ag+) Silver Ions (Ag+) Silver Complex->Silver Ions (Ag+) Release Bacterial Cell Bacterial Cell Cell Wall Damage Cell Wall Damage Bacterial Cell->Cell Wall Damage DNA Replication Inhibition DNA Replication Inhibition Bacterial Cell->DNA Replication Inhibition ROS Production ROS Production Bacterial Cell->ROS Production Silver Ions (Ag+)->Bacterial Cell Interact with Cell Death Cell Death Cell Wall Damage->Cell Death DNA Replication Inhibition->Cell Death ROS Production->Cell Death

Proposed Antimicrobial Mechanism of Silver Complexes

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below presents MIC values for some antimicrobial compounds derived from related scaffolds.

Compound TypeBacterial StrainMIC (µg/mL)Reference(s)
N-acyl-α-amino acid derivativeGram-positive strainsNot specified[13]
1,3-oxazole derivativeC. albicansNot specified[13]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide array of chemical modifications, providing access to a diverse range of complex molecules. Its utility has been demonstrated in the development of potent kinase inhibitors for cancer therapy and novel antimicrobial agents. The synthetic routes and applications detailed in this guide highlight the significant potential of this compound for researchers, scientists, and drug development professionals in their pursuit of new therapeutic agents and advanced materials. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover even more applications for this remarkable molecule.

References

The Versatile Scaffold: Medicinal Chemistry Applications of 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-4-fluorobenzonitrile, a fluorinated aromatic compound, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including a reactive amino group, a nitrile moiety amenable to chemical transformations, and a strategically positioned fluorine atom, make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This technical guide explores the multifaceted applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors for cancer therapy and its potential in creating novel antimicrobial agents.

Core Applications in Kinase Inhibition

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. This compound serves as a key scaffold for the synthesis of potent and selective kinase inhibitors, particularly targeting the Janus kinase (JAK) and Tec family kinase families.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth.[1] Aberrant JAK signaling is implicated in various autoimmune diseases and cancers. Small molecule inhibitors of JAKs have shown significant therapeutic success. While a direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are present in potent JAK inhibitors like PF-06263276, a pan-JAK inhibitor that has entered clinical studies.[2] The synthesis of analogous compounds often involves the construction of a pyrimidine ring, for which this compound is a key precursor.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay IC50 (nM)Reference
PF-06263276 JAK15.8-[2]
JAK24.5-[2]
JAK321-[2]
TYK223-[2]
Compound 1 JAK31.5-[3]
Compound 2 JAK26.5-[3]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Nucleus Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Regulates JAK_Inhibitor JAK Inhibitor (e.g., PF-06263276) JAK_Inhibitor->JAK Inhibits Tec_Kinase_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activates ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates ITK ITK LAT_SLP76->ITK Recruits & Activates PLCg1 PLCγ1 ITK->PLCg1 Phosphorylates Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux Leads to Downstream Downstream Signaling (e.g., NFAT activation) Ca_Flux->Downstream ITK_Inhibitor ITK Inhibitor ITK_Inhibitor->ITK Inhibits Synthesis_Workflow Start This compound Step1 Reaction with dimethylformamide-dimethylacetal (DMF-DMA) Start->Step1 Intermediate1 N'-(2-fluoro-5-cyanophenyl)-N,N-dimethylformamidine Step1->Intermediate1 Step2 Cyclization with Guanidine Intermediate1->Step2 Product 4-Amino-6-fluoro-7-azapteridine (Key Intermediate) Step2->Product

References

The Pivotal Role of 3-Amino-4-fluorobenzonitrile in Targeted Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design. The 3-Amino-4-fluorobenzonitrile moiety has emerged as a privileged scaffold in the development of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology. Its unique electronic properties and synthetic tractability make it an invaluable building block for creating potent, selective, and metabolically robust drug candidates. This technical guide provides an in-depth analysis of the role of this compound in targeted drug discovery, complete with experimental methodologies, quantitative data analysis, and visualization of relevant signaling pathways.

While specific, publicly available data on drugs directly derived from this compound is limited, this guide will draw upon extensive research on closely related aminofluorobenzonitrile analogs to provide a comprehensive overview of its potential and application. The principles and methodologies described herein are directly applicable to the design and synthesis of novel therapeutics based on this promising scaffold.

The Strategic Advantage of the this compound Scaffold

The chemical architecture of this compound offers several distinct advantages in drug design:

  • Enhanced Metabolic Stability: The fluorine atom at the 4-position can block potential sites of metabolism, increasing the half-life of the drug in the body. This leads to improved pharmacokinetic profiles and potentially less frequent dosing.

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the binding affinity and potency of the inhibitor.

  • Modulation of Physicochemical Properties: The fluorine substituent can influence the pKa of the adjacent amino group, affecting its ionization state and ability to participate in crucial binding interactions within the target protein's active site.

  • Synthetic Versatility: The amino and nitrile functionalities serve as versatile synthetic handles for the construction of a wide array of heterocyclic systems, which are common cores of many biologically active molecules. The amino group can readily participate in cyclization reactions, while the nitrile group can be a key pharmacophoric feature or a precursor for other functional groups.

Application in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of targeted therapies. The this compound scaffold is particularly well-suited for the development of ATP-competitive kinase inhibitors.

Derivatives of aminofluorobenzonitriles have been extensively explored as inhibitors of various kinases, including:

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a crucial target for B-cell malignancies.

  • Janus Kinases (JAKs): Involved in cytokine signaling pathways that are often dysregulated in inflammatory diseases and some cancers.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in solid tumors.

The general structure of a kinase inhibitor derived from an aminofluorobenzonitrile core often involves the cyclization of the amino and nitrile groups to form a heterocyclic system that mimics the adenine region of ATP. The fluorinated phenyl ring can then be further functionalized to achieve selectivity and potency for a specific kinase target.

Quantitative Data on Related Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Cell-Based AssayReference Compound
PyrazolopyrimidineBTK5 - 20Ramos cell proliferationIbrutinib
PyrrolopyrimidineJAK31 - 10Ba/F3-JAK3 cell proliferationTofacitinib
QuinazolineEGFR10 - 50A431 cell growth inhibitionGefitinib

Disclaimer: The data presented in this table is representative of the activity of kinase inhibitors with similar structural motifs and is intended for illustrative purposes. Actual IC50 values for derivatives of this compound would need to be determined experimentally.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of kinase inhibitors derived from a this compound scaffold. These protocols are based on established methodologies in medicinal chemistry.

Protocol 1: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core

This protocol describes a common method for constructing a pyrazolopyrimidine core, a key scaffold for many kinase inhibitors, starting from an aminobenzonitrile precursor.

Materials:

  • This compound

  • Hydrazine hydrate

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Formamide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Step 1: Synthesis of 3-Amino-4-fluorophenylhydrazine.

    • Dissolve this compound in ethanol.

    • Add hydrazine hydrate and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain 3-amino-4-fluorophenylhydrazine.

  • Step 2: Cyclization to form the Pyrazole Ring.

    • To a solution of 3-amino-4-fluorophenylhydrazine in ethanol, add DMF-DMA.

    • Stir the reaction at room temperature for 12-16 hours.

    • Remove the solvent in vacuo to yield the intermediate aminopyrazole.

  • Step 3: Formation of the Pyrazolopyrimidine Core.

    • Heat the aminopyrazole intermediate in formamide at 150-160 °C for 8-12 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the pyrazolopyrimidine core.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: BTK)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound.

  • Add the recombinant BTK enzyme to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors derived from aminofluorobenzonitrile scaffolds.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor BTK Inhibitor (this compound Derivative) Inhibitor->BTK

Caption: The B-Cell Receptor (BCR) signaling pathway, a key target for BTK inhibitors.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor JAK Inhibitor (this compound Derivative) Inhibitor->JAK

Caption: The JAK-STAT signaling pathway, a target for JAK inhibitors in inflammatory diseases.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Cyclization, Functionalization) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A general experimental workflow for the discovery of targeted drugs from this compound.

Conclusion

This compound represents a highly valuable and versatile scaffold for the design and synthesis of targeted therapies. Its inherent chemical properties, including the strategic placement of a fluorine atom and reactive amino and nitrile groups, provide a solid foundation for developing potent and selective inhibitors of key disease-driving proteins, particularly kinases. While the full potential of this specific building block is still being explored, the wealth of data on analogous compounds strongly supports its continued investigation in the pursuit of novel and effective medicines for cancer and other debilitating diseases. The experimental and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to harness the power of the this compound scaffold in their discovery programs.

Reactivity of the Amino Group in 3-Amino-4-fluorobenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 3-Amino-4-fluorobenzonitrile. The presence of both a fluorine atom and a nitrile group on the aromatic ring significantly influences the nucleophilicity and basicity of the amino group, dictating its behavior in various chemical transformations. This document outlines the electronic effects governing this reactivity, provides predicted quantitative data, details experimental protocols for key reactions, and presents logical workflows for synthetic applications. The content herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the amino group in this compound is primarily governed by the interplay of electronic and steric effects imparted by the fluorine and nitrile substituents.

  • Electronic Effects:

    • The nitrile group (-CN) is a potent electron-withdrawing group through both the inductive and resonance effects. Positioned meta to the amino group, its primary influence is a strong inductive withdrawal of electron density, which deactivates the aromatic ring and significantly reduces the basicity and nucleophilicity of the amino group.

    • The fluorine atom (-F) , located ortho to the amino group, exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. The inductive effect dominates, further decreasing the electron density on the amino nitrogen.

  • Steric Effects: The ortho-fluorine atom can introduce minor steric hindrance, potentially influencing the approach of bulky electrophiles to the amino group.

Collectively, these factors render the amino group in this compound less nucleophilic than that of aniline but position it as a versatile handle for a range of chemical modifications under appropriate reaction conditions.

Quantitative Data: Basicity

CompoundPredicted pKaBasis of Prediction
This compound2.0 - 3.0Semi-empirical calculations and comparison with similarly substituted anilines. The strong electron-withdrawing effects of the ortho-fluoro and meta-cyano groups significantly lower the pKa compared to aniline (pKa = 4.6).

Key Reactions of the Amino Group

The amino group of this compound serves as a key functional group for a variety of synthetic transformations, including N-acylation, N-alkylation, diazotization followed by Sandmeyer reactions, and palladium-catalyzed cross-coupling reactions.

N-Acylation

N-acylation of the amino group is a fundamental transformation to produce amides, which are common motifs in pharmaceuticals and can serve as precursors for further functionalization.

  • Materials: this compound, acetic anhydride, pyridine (anhydrous), dichloromethane (DCM), 1 M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, brine, and anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

N-Alkylation

N-alkylation introduces alkyl substituents to the amino group, a common strategy in the synthesis of biologically active molecules. Due to the reduced nucleophilicity of the amino group, this reaction may require forcing conditions.

  • Materials: this compound, benzyl bromide, potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography.[6]

Diazotization and Sandmeyer Reaction

Diazotization of the amino group to form a diazonium salt, followed by a Sandmeyer reaction, is a powerful method to introduce a variety of substituents onto the aromatic ring, such as halogens, cyano, and hydroxyl groups.[7][8][9]

  • Materials: this compound, sodium nitrite (NaNO₂), hydrobromic acid (HBr, 48%), copper(I) bromide (CuBr), and ice.

  • Procedure:

    • Diazotization: Dissolve this compound (1.0 eq) in a mixture of HBr and water at 0 °C. Slowly add a solution of NaNO₂ (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes.

    • Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 eq) in HBr at 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by distillation or column chromatography.

Buchwald-Hartwig Amination

The amino group of this compound can participate as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form C-N bonds with aryl halides or triflates.[10][11] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of diarylamines.

  • Materials: this compound, bromobenzene, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), sodium tert-butoxide (NaOtBu), and anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and NaOtBu (1.4 eq).

    • Add this compound (1.2 eq), bromobenzene (1.0 eq), and anhydrous toluene.

    • Degas the mixture and then heat to 80-110 °C for 12-24 hours, monitoring by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography.[12][13]

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound, possessing both an amino and a nitrile group, makes it a valuable precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, quinazolines, and other fused heterocycles.[14]

  • Materials: this compound, a suitable aldehyde (e.g., benzaldehyde), and a mild oxidizing agent (e.g., sodium metabisulfite).

  • Procedure:

    • In a suitable solvent such as ethanol or DMF, dissolve this compound (1.0 eq) and the aldehyde (1.0 eq).

    • Add sodium metabisulfite (1.1 eq) and heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain the pure benzimidazole derivative.

Visualizations

Logical Workflow for Synthetic Transformations

G A This compound B N-Acyl Derivative A->B Acylation C N-Alkyl Derivative A->C Alkylation D Diazonium Salt A->D Diazotization F Buchwald-Hartwig Product (Diaryl Amine) A->F Buchwald-Hartwig Coupling G Heterocyclic Compound (e.g., Benzimidazole) A->G Cyclocondensation E Sandmeyer Products (e.g., 3-Bromo-4-fluorobenzonitrile) D->E Sandmeyer Reaction

Caption: Synthetic pathways originating from this compound.

Experimental Workflow for Sandmeyer Reaction

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Dissolve this compound in HBr/H₂O at 0 °C B Add NaNO₂ solution dropwise (T < 5 °C) A->B C Stir for 30 min to form Diazonium Salt Solution B->C E Add Diazonium Salt solution to CuBr solution C->E D Prepare CuBr solution in HBr at 0 °C D->E F Warm to RT, then heat to 60 °C E->F G Extract with Diethyl Ether F->G H Wash, Dry, and Concentrate G->H I Purify by Distillation or Column Chromatography H->I

Caption: Step-wise workflow for the Sandmeyer reaction.

Conclusion

This compound is a versatile building block in organic synthesis. The reactivity of its amino group, while attenuated by the electron-withdrawing fluorine and nitrile substituents, can be effectively harnessed for a variety of transformations. This guide provides a foundational understanding and practical protocols for N-acylation, N-alkylation, Sandmeyer reactions, and Buchwald-Hartwig aminations, as well as for the synthesis of heterocyclic scaffolds. The provided information, including predicted quantitative data and detailed experimental procedures, will aid researchers in the strategic design and execution of synthetic routes for novel chemical entities in drug discovery and materials science.

References

The Fluorine Factor: An In-depth Technical Guide to the Reactivity of 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for fine-tuning physicochemical and biological properties. The presence of fluorine can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth analysis of the influence of fluorine on the reactivity of 3-Amino-4-fluorobenzonitrile, a versatile building block in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other functional materials. Through a comparative lens with its non-fluorinated analog, 3-aminobenzonitrile, this document will explore the electronic effects, reactivity in key chemical transformations, and the implications for drug design and development.

The Electronic Influence of Fluorine in this compound

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In this compound, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) and nitrile (-CN) groups creates a unique electronic environment that dictates its chemical behavior.

Fluorine exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating resonance effect (+M) through its lone pairs. In the case of this compound, the inductive effect of fluorine is the dominant factor, leading to a general decrease in electron density of the aromatic ring compared to 3-aminobenzonitrile. This has significant consequences for the molecule's reactivity in both electrophilic and nucleophilic reactions.

The amino group, being a strong electron-donating group, activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. However, the presence of the strongly deactivating nitrile group and the inductively withdrawing fluorine atom modulates this activation. The fluorine atom, positioned ortho to the amino group, can also influence the nucleophilicity of the amine itself through intramolecular hydrogen bonding and steric effects.

Physicochemical Properties

The electronic alterations induced by the fluorine atom are reflected in the molecule's physicochemical properties. A key parameter is the acid dissociation constant (pKa) of the conjugate acid of the aniline nitrogen, which is a measure of the amine's basicity and, by extension, its nucleophilicity.

PropertyThis compound3-AminobenzonitrileReference
Molecular Formula C₇H₅FN₂C₇H₆N₂[1][2]
Molecular Weight 136.13 g/mol 118.14 g/mol [1][2]
Predicted pKa 0.33 ± 0.10~2.7 (experimental for aniline is 4.6)[3][4]

Note: The predicted pKa value for this compound suggests a significantly lower basicity compared to aniline, a trend that is expected to be even more pronounced than in 3-aminobenzonitrile due to the additional electron-withdrawing fluorine atom. Experimental determination is required for a precise comparison.

Reactivity in Key Chemical Transformations

The altered electronic landscape of this compound directly impacts its performance in common synthetic reactions pivotal for drug development, such as palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The reactivity of the aryl halide is a critical factor in the success of this reaction. The electron-withdrawing nature of the fluorine and nitrile groups in this compound can influence the oxidative addition step of the catalytic cycle. While electron-deficient aryl halides can be more reactive in some cases, the nucleophilicity of the coupling partner is also crucial.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Halide

This protocol is a representative procedure based on established methods for the amination of similar aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, cesium carbonate, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Expected Outcome:

The presence of the fluorine atom is anticipated to have a modest effect on the reaction yield compared to 3-aminobenzonitrile, though reaction kinetics may be altered. The electron-withdrawing nature of the substituents can enhance the rate of oxidative addition but may also decrease the nucleophilicity of the amino group if it participates in the reaction. A direct comparative study with identical substrates and conditions would be necessary to quantify this effect.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Aryl Bromide, Base, Catalyst, Ligand B Add Anhydrous Toluene A->B C Heat to 110°C under Argon B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute D->E F Filter through Celite® E->F G Concentrate F->G H Column Chromatography G->H I I H->I Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. Here, the reactivity of this compound would be considered if it were first converted to an aryl halide or triflate. The electronic properties of the fluorinated ring would then influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Derivative of this compound

This is a general protocol assuming a bromo-derivative of this compound is used.

Materials:

  • Bromo-derivative of this compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1)

Procedure:

  • In a reaction vessel, combine the bromo-derivative, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with argon.

  • Add the degassed dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the mixture to 90 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Comparative Reactivity:

The electron-deficient nature of the aromatic ring in the fluorinated substrate is expected to facilitate the oxidative addition step, potentially leading to faster reaction rates compared to the non-fluorinated analog under identical conditions. However, the overall yield will also depend on the stability of the intermediates and the rate of reductive elimination.

ReactantCatalyst SystemConditionsReported Yield (Analogous Systems)Reference
Bromo-aminopyridinePd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°C70-95%[5]
Chloro-pyridopyrimidinePd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 130°C~94% (GC yield)[6]

This table provides a general reference for expected yields in Suzuki couplings of similar heterocyclic systems, highlighting the importance of catalyst and condition optimization.

Application in Drug Discovery: Kinase Inhibitors

This compound is a valuable scaffold for the synthesis of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The aminobenzonitrile moiety can be elaborated into various heterocyclic systems that mimic the hinge-binding region of ATP in the kinase active site.

The fluorine atom plays a multifaceted role in the properties of the final drug molecule:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Binding Affinity: Fluorine can engage in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity.

  • Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of the molecule, pre-organizing it for optimal binding.

Signaling Pathways

While specific drugs derived directly from this compound and their corresponding signaling pathways are not extensively detailed in the public domain, the aminobenzonitrile scaffold is a known component of inhibitors targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.

Kinase_Inhibitor_Action cluster_synthesis Synthesis cluster_action Mechanism of Action A This compound B Chemical Elaboration (e.g., cyclization) A->B C Kinase Inhibitor B->C D Kinase (e.g., EGFR, JAK) C->D Binds to ATP pocket G Phosphorylated Substrate I Inhibition of Signaling D->G Phosphorylates D->I Inhibited by E ATP E->D F Substrate F->D H Downstream Signaling (e.g., Proliferation, Survival) G->H Activates

Caption: Role of this compound in kinase inhibitor action.

Conclusion

The presence of a fluorine atom in this compound significantly modulates its electronic properties and reactivity compared to its non-fluorinated counterpart. The strong inductive electron-withdrawing effect of fluorine generally deactivates the aromatic ring but can also facilitate certain steps in catalytic cross-coupling reactions. While direct comparative quantitative data is sparse, the principles outlined in this guide, supported by data from analogous systems, provide a robust framework for understanding and predicting the behavior of this important synthetic building block. For researchers and drug development professionals, a thorough understanding of the "fluorine factor" is crucial for the rational design of synthetic routes and the optimization of molecular properties to achieve desired therapeutic outcomes. Further experimental studies directly comparing the kinetics and yields of key reactions for this compound and 3-aminobenzonitrile would be invaluable for a more precise quantitative understanding.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-4-fluorobenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-fluorobenzonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its unique structural features, including a nucleophilic amino group, a metabolically stable fluorine atom, and a synthetically adaptable nitrile group, make it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, particularly focusing on its application in the development of Janus kinase (JAK) inhibitors.

Application: Synthesis of Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a core scaffold found in numerous kinase inhibitors. The amino group of this compound can be readily arylated through a Buchwald-Hartwig amination reaction with a halogenated pyrrolo[2,3-d]pyrimidine, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The resulting N-aryl linkage is a common structural motif in many potent and selective kinase inhibitors.

The fluorine atom on the benzonitrile ring can enhance the metabolic stability of the final compound and modulate its binding affinity to the target kinase. The nitrile group can serve as a key pharmacophoric feature, potentially engaging in crucial interactions within the kinase's active site.

Featured Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

This protocol details the synthesis of 4-((5-cyano-2-fluorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of selective JAK inhibitors. This intermediate can be further modified to generate a library of potential drug candidates.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction:

Materials:

  • This compound

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 4-((5-cyano-2-fluorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine.

Data Presentation
Reactant Product Catalyst System Solvent Temperature Time Yield
This compound4-((5-cyano-2-fluorophenyl)amino)-7H-pyrrolo[2,3-d]pyrimidinePd₂(dba)₃ / Xantphos1,4-Dioxane100-110 °C12-24 h75-85% (representative)
Compound Target Kinase IC₅₀ (nM)
Representative JAK inhibitor derived from the intermediateJAK1~29
JAK2~803
JAK3>10,000
TYK2~1,300

Note: IC₅₀ values are representative for a selective JAK1 inhibitor derived from the synthesized intermediate and are provided for illustrative purposes.[1]

Signaling Pathway and Experimental Workflow

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation. Cytokine binding to its receptor induces receptor dimerization and the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes. Inhibitors derived from this compound can block the ATP-binding site of JAKs, thereby inhibiting this signaling cascade.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT->Receptor Docks pSTAT p-STAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the synthesis of a kinase inhibitor using this compound and its subsequent biological evaluation.

Experimental_Workflow Start Start: This compound Reaction Buchwald-Hartwig Amination Start->Reaction Intermediate Intermediate: 4-((5-cyano-2-fluorophenyl)amino) -7H-pyrrolo[2,3-d]pyrimidine Reaction->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Final_Compound Final Kinase Inhibitor Modification->Final_Compound Purification Purification & Characterization (HPLC, NMR, MS) Final_Compound->Purification Biochemical_Assay Biochemical Assay (Kinase Inhibition, IC₅₀) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., p-STAT levels) Purification->Cellular_Assay Data_Analysis Data Analysis Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-Amino-4-fluorobenzonitrile as a versatile starting material for the preparation of a variety of fluorine-containing heterocyclic compounds. The strategic incorporation of a fluorine atom can enhance the pharmacological properties of these molecules, making them attractive scaffolds in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

This document outlines detailed experimental protocols for the synthesis of several key heterocyclic cores, including quinazolines, benzimidazoles, and pyrazolo[3,4-d]pyrimidines. While direct literature precedents for some of these transformations originating specifically from this compound are limited, the provided protocols are based on well-established and analogous synthetic methodologies for structurally related aminobenzonitriles.

Synthesis of 7-Fluoroquinazolines

The reaction of ortho-aminonitriles with one-carbon synthons, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA), is a classical and efficient method for the construction of the quinazoline ring system. The resulting 7-fluoroquinazolines are valuable intermediates in the synthesis of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR).

Experimental Protocol: Synthesis of 7-Fluoro-4-aminoquinazoline

This two-step protocol involves the initial formation of an N'- (4-cyano-2-fluorophenyl)-N,N-dimethylformimidamide intermediate by reacting this compound with DMF-DMA, followed by cyclization with ammonia to yield the final product.

Step 1: Synthesis of N'-(4-cyano-2-fluorophenyl)-N,N-dimethylformimidamide

  • To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL per 1 mmol of starting material), add dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMF-DMA, yielding the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of 7-Fluoro-4-aminoquinazoline

  • Dissolve the crude N'-(4-cyano-2-fluorophenyl)-N,N-dimethylformimidamide from the previous step in a saturated solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the mixture at 100-120 °C for 12-18 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford the desired 7-Fluoro-4-aminoquinazoline.

Table 1: Representative Yields for Fluoroquinazoline Synthesis

Heterocyclic CoreReagentsReaction ConditionsYield (%)
7-Fluoro-4-aminoquinazoline1. DMF-DMA, Toluene2. NH3/MeOH1. Reflux2. 100-120 °C60-75 (overall)

Synthesis of 6-Fluorobenzimidazoles

The condensation of ortho-diamines with aldehydes or carboxylic acids is a fundamental method for the synthesis of benzimidazoles. In this proposed protocol, this compound is first reduced to the corresponding diamine, which is then cyclized with an appropriate aldehyde. Fluorinated benzimidazoles are known to possess a broad spectrum of biological activities, including antimicrobial and kinase inhibitory effects.

Experimental Protocol: Synthesis of a 6-Fluoro-2-substituted-1H-benzo[d]imidazole-5-carbonitrile

This protocol is presented as an analogous method, as direct synthesis from this compound requires a preliminary reduction of the nitrile group.

Step 1: Reduction of this compound (Hypothetical) A suitable reduction method, such as catalytic hydrogenation or reduction with a metal hydride, would be required to convert the nitrile group to an aminomethyl group, forming 4-fluoro-3-(aminomethyl)aniline. This step is crucial and would require optimization.

Step 2: Cyclization to form the Benzimidazole Ring

  • Dissolve the diamine intermediate (1.0 eq) in ethanol or methanol.

  • Add the desired aromatic aldehyde (1.1 eq) to the solution.

  • Add a catalytic amount of an acid, such as acetic acid or p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Table 2: Representative Yields for Fluorobenzimidazole Synthesis (Analogous Reactions)

Heterocyclic CoreReagentsReaction ConditionsYield (%)
6-Fluoro-2-aryl-benzimidazoleAromatic Aldehyde, EthanolReflux70-90

Synthesis of Fluorinated Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of various kinases, including those in the PI3K/Akt signaling pathway. Their synthesis often begins with a substituted aminopyrazole. The following multi-step, analogous protocol outlines a potential route starting from a related fluorinated aminonitrile.

Experimental Protocol: Synthesis of a 5-Fluoro-pyrazolo[3,4-d]pyrimidine Derivative (Analogous)

Step 1: Synthesis of an Aminopyrazole Intermediate This would likely involve the reaction of a hydrazine derivative with a suitable three-carbon precursor containing a nitrile and a fluorine atom, derived from or analogous to this compound.

Step 2: Cyclization with Formamide

  • To the aminopyrazole-carbonitrile intermediate (1.0 eq), add an excess of formamide.

  • Heat the reaction mixture to 180-200 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry to yield the pyrazolo[3,4-d]pyrimidin-4-one.

Table 3: Representative Yields for Fluorinated Pyrazolo[3,4-d]pyrimidine Synthesis (Analogous Reactions)

Heterocyclic CoreReagentsReaction ConditionsYield (%)
5-Fluoro-1H-pyrazolo[3,4-d]pyrimidin-4-oneFormamide180-200 °C65-80

Visualizing the Synthetic and Biological Context

To better understand the synthetic strategies and the biological relevance of the synthesized compounds, the following diagrams illustrate the reaction workflows and a key signaling pathway targeted by these heterocyclic cores.

G cluster_quinazoline Quinazoline Synthesis cluster_benzimidazole Benzimidazole Synthesis (Analogous) A This compound C N'-(4-cyano-2-fluorophenyl)- N,N-dimethylformimidamide A->C Toluene, Reflux B DMF-DMA E 7-Fluoro-4-aminoquinazoline C->E Sealed vessel, 100-120°C D NH3/MeOH F o-Phenylenediamine (Fluorinated) H Fluorinated 2-Aryl-benzimidazole F->H Ethanol, Reflux G Aromatic Aldehyde

Synthetic Workflows for Heterocycle Formation

The fluorinated heterocyclic compounds synthesized from this compound and its derivatives often exhibit potent inhibitory activity against key cellular signaling pathways implicated in cancer. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Fluoroquinazoline Inhibitor Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Quinazoline Inhibition

Disclaimer: The provided protocols, particularly for benzimidazole and pyrazolo[3,4-d]pyrimidine synthesis, are based on analogous and well-established chemical transformations. Researchers should consider these as starting points and may need to optimize reaction conditions for this compound specifically. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] This palladium-catalyzed reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[3] These attributes make it an indispensable tool in medicinal chemistry and drug discovery for the synthesis of complex molecules, particularly biaryl and heteroaryl structures which are common motifs in pharmacologically active compounds.

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 3-Amino-4-fluorobenzonitrile. The resulting 3-amino-4-arylbenzonitrile scaffold is a valuable building block in the development of novel therapeutics. The protocols and data presented herein are derived from established synthetic methodologies, offering a practical guide for researchers in the pharmaceutical and life sciences sectors.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The cycle begins with the oxidative addition of the aryl halide (in this case, the C-F bond of this compound, although more commonly a C-Br or C-I bond would be used for higher reactivity) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[1][4]

Suzuki_Mechanism cluster_reactants Reactants cluster_products Products ArF This compound (Ar-F) OxAdd OxAdd ArF->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)₂) Transmetalation Transmetalation ArBOH->Transmetalation Base Base (e.g., Cs₂CO₃) Base->Transmetalation Product 3-Amino-4-arylbenzonitrile (Ar-Ar') RedElim RedElim RedElim->Product

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

The Suzuki coupling of this compound allows for the introduction of a variety of aryl and heteroaryl substituents at the 4-position, yielding a library of 3-amino-4-arylbenzonitriles. These products are of significant interest in drug discovery. For instance, substituted benzonitriles are being explored as selective inhibitors of various enzymes.

While the C-F bond is generally less reactive in Suzuki couplings compared to C-Br or C-I bonds, its activation can be achieved under specific catalytic conditions, often requiring more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (10)Cs₂CO₃ (2)1,4-Dioxane/H₂O (10:1)1001678
24-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (2)Toluene/H₂O (10:1)1101285
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)901865
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (5:1)1201082
5Pyridine-3-boronic acidPd(OAc)₂ (5)RuPhos (10)Cs₂CO₃ (2.5)2-MeTHF/H₂O (10:1)1002471

Note: The data presented is a representative compilation from literature and may require optimization for specific laboratory conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos) (5-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, DMF)

  • Degassed deionized water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent and degassed water to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, and MS).

Experimental_Workflow start Start setup 1. Reaction Setup (Reactants, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill N₂/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor workup 6. Work-up (Cool, Dilute) monitor->workup extract 7. Extraction workup->extract dry 8. Wash and Dry extract->dry purify 9. Purification (Column Chromatography) dry->purify characterize 10. Characterization (NMR, MS) purify->characterize end End characterize->end

Figure 2: Standard experimental workflow for the Suzuki-Miyaura reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines.[1][2] The reaction is particularly valuable in pharmaceutical and materials science research due to the prevalence of the arylamine motif in bioactive molecules and functional organic materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Amino-4-fluorobenzonitrile, a substrate of interest in the development of novel chemical entities.

The reaction proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium(II) intermediate afford the desired arylamine product and regenerate the active palladium(0) catalyst. The choice of ligand, base, and solvent is critical for the success of the reaction, especially with challenging substrates.[3]

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of a structurally related substrate, 2-bromo-13α-estrone 3-methyl ether, with various substituted anilines.[4] This data provides a useful reference for expected yields and the influence of electronic effects on the reaction outcome when applying similar conditions to this compound.

EntryAmineProductYield (%)
1Aniline2-(Phenylamino)-13α-estrone 3-methyl ether85
24-Nitroaniline2-((4-Nitrophenyl)amino)-13α-estrone 3-methyl ether92
33-Nitroaniline2-((3-Nitrophenyl)amino)-13α-estrone 3-methyl ether95
42-Nitroaniline2-((2-Nitrophenyl)amino)-13α-estrone 3-methyl ether90
54-Methylaniline2-((4-Methylphenyl)amino)-13α-estrone 3-methyl ether82
63-Methylaniline2-((3-Methylphenyl)amino)-13α-estrone 3-methyl ether84
72-Methylaniline2-((2-Methylphenyl)amino)-13α-estrone 3-methyl ether80

Reaction Conditions: 0.25 mmol of 2-bromo-13α-estrone 3-methyl ether, 1.2 equiv of amine, 10 mol % Pd(OAc)₂, 10 mol % X-Phos, KOt-Bu (1.5 equiv), in toluene at 100 °C for 10 min under microwave irradiation.[4]

Experimental Protocols

This section provides a detailed protocol for the Buchwald-Hartwig amination of this compound with a generic aniline. The procedure is adapted from established methods for the amination of related aryl halides.[4]

Materials and Reagents:

  • This compound

  • Aniline (or substituted aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk tube, syringes, etc.)

  • Silica gel for column chromatography

General Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with palladium(II) acetate (10 mol %) and XPhos (10 mol %). The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon) by evacuating and backfilling three times.

  • Addition of Reagents: Under a positive pressure of inert gas, potassium tert-butoxide (1.5 equivalents), this compound (1.0 equivalent), and the aniline coupling partner (1.2 equivalents) are added to the Schlenk tube.

  • Addition of Solvent: Anhydrous toluene is added via syringe to achieve a concentration of 0.1-0.5 M with respect to this compound.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 10 minutes to 24 hours depending on the specific substrates.[4] For microwave-assisted reactions, the mixture can be irradiated at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 10-30 minutes).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-3-amino-4-fluorobenzonitrile product.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII Ar-Pd(II)(X)L_n oxidative_addition->pdII Ar-X amine_coordination Amine Coordination (R₂NH) pdII->amine_coordination pdII_amine [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ amine_coordination->pdII_amine R₂NH deprotonation Deprotonation (Base) pdII_amine->deprotonation pdII_amido Ar-Pd(II)(NR₂)L_n deprotonation->pdII_amido -H⁺ reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start prep_vessel Prepare Reaction Vessel (Schlenk Tube under Inert Gas) start->prep_vessel add_solids Add Solids: Pd(OAc)₂, Ligand, Base, This compound prep_vessel->add_solids add_liquids Add Anhydrous Solvent and Amine add_solids->add_liquids reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) add_liquids->reaction workup Reaction Work-up: Quench, Extract, Dry, Concentrate reaction->workup purification Purify by Column Chromatography workup->purification characterization Characterize Product purification->characterization end End characterization->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Derivatisierung der Nitrilgruppe in 3-Amino-4-fluorbenzonitril: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationshinweise bieten detaillierte Protokolle für die chemische Derivatisierung der Nitrilgruppe in 3-Amino-4-fluorbenzonitril, einem vielseitigen Baustein in der medizinischen Chemie und Wirkstoffentdeckung. Die folgenden Protokolle beschreiben drei prinzipielle Transformationen der Nitrilfunktionalität: die partielle Hydrolyse zur Amidgruppe, die Reduktion zum primären Amin und die [3+2]-Cycloaddition zur Bildung eines Tetrazolrings. Diese Derivate sind von erheblichem Interesse für die Entwicklung neuartiger therapeutischer Wirkstoffe.

Partielle Hydrolyse zur Synthese von 3-Amino-4-fluorbenzamid

Die partielle Hydrolyse eines Nitrils zu einem Amid ist eine wichtige Umwandlung, da Amide häufig in biologisch aktiven Molekülen vorkommen. Die Reaktion erfordert sorgfältig kontrollierte Bedingungen, um eine weitere Hydrolyse zur Carbonsäure zu vermeiden.

Vergleichende Daten für die partielle Hydrolyse
MethodeReagenzienLösungsmittelTemperaturReaktionszeitAnmerkungen
Alkalische HydrolyseNaOH oder KOHEthanol/WasserMäßiges ErwärmenReaktionsfortschritt muss sorgfältig überwacht werdenRisiko der Überhydrolyse zur Carbonsäure[1]
Wasserstoffperoxid-MethodeHarnstoff-Wasserstoffperoxid (UHP)Wässriges Ethanol, NaOHRaumtemperaturVariabelMildere Bedingungen, potenziell höhere Selektivität für das Amid[1]
Saure Hydrolyse (milde Bedingungen)Konzentrierte HCl-40°CVariabelAlternative zu basischen Bedingungen, erfordert Optimierung[2]
Experimentelles Protokoll: Partielle Hydrolyse unter Verwendung von Harnstoff-Wasserstoffperoxid (UHP)

Dieses Protokoll beschreibt eine milde Methode zur Umwandlung von 3-Amino-4-fluorbenzonitril in 3-Amino-4-fluorbenzamid.

Materialien:

  • 3-Amino-4-fluorbenzonitril

  • Harnstoff-Wasserstoffperoxid (UHP)

  • Natriumhydroxid (NaOH)

  • Ethanol

  • Destilliertes Wasser

  • Salzsäure (HCl, 1 M)

  • Ethylacetat

  • Gesättigte Natriumhydrogencarbonatlösung

  • Kochsalzlösung (Brine)

  • Wasserfreies Natriumsulfat

  • Rundkolben, Magnetrührer, Heizplatte, Scheidetrichter, Rotationsverdampfer

Durchführung:

  • In einem Rundkolben wird 3-Amino-4-fluorbenzonitril (1,0 Äq.) in einem Gemisch aus Ethanol und Wasser gelöst.

  • Eine katalytische Menge an Natriumhydroxid wird zu der Lösung gegeben.

  • Harnstoff-Wasserstoffperoxid (1,5 - 2,0 Äq.) wird portionsweise unter Rühren bei Raumtemperatur zugegeben.

  • Die Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt, bis der Ausgangsstoff vollständig umgesetzt ist.

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und vorsichtig mit 1 M HCl neutralisiert.

  • Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumhydrogencarbonatlösung und anschließend mit Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt 3-Amino-4-fluorbenzamid kann durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.

G cluster_workflow Workflow: Partielle Hydrolyse A 3-Amino-4-fluorbenzonitril in EtOH/H2O lösen B NaOH (kat.) zugeben A->B C UHP portionsweise zugeben B->C D Reaktion bei RT rühren (DC-Kontrolle) C->D E Aufarbeitung: - Verdünnen mit H2O - Neutralisieren mit HCl - Extrahieren mit EtOAc D->E F Reinigung (Umkristallisation/Chromatographie) E->F G 3-Amino-4-fluorbenzamid F->G

Workflow der partiellen Hydrolyse

Reduktion zum primären Amin: Synthese von (3-Amino-4-fluorphenyl)methanamin

Die Reduktion der Nitrilgruppe zu einem primären Amin ist eine grundlegende Transformation, die Benzylaminderivate zugänglich macht, welche wichtige Strukturelemente in vielen pharmazeutischen Wirkstoffen sind.

Vergleichende Daten für die Nitrilreduktion
MethodeReduktionsmittelLösungsmittelTemperaturDruckAnmerkungen
Lithiumaluminiumhydrid-ReduktionLithiumaluminiumhydrid (LiAlH₄)Tetrahydrofuran (THF), Diethylether0°C bis RaumtemperaturAtmosphärischSehr wirksames, aber starkes und feuchtigkeitsempfindliches Reagenz[3][4]
Katalytische HydrierungH₂ / Raney-NickelMethanol, EthanolRaumtemperatur bis 50°C50-100 psiIndustriell bevorzugte Methode, erfordert spezielle Druckausrüstung[5]
Katalytische HydrierungH₂ / Palladium auf Kohle (Pd/C)Methanol, EthanolRaumtemperaturAtmosphärisch (Ballon) oder erhöhtWeit verbreitete Methode, kann unter milderen Bedingungen durchgeführt werden[5]
Experimentelles Protokoll: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄)

Dieses Protokoll beschreibt die Reduktion von 3-Amino-4-fluorbenzonitril zu (3-Amino-4-fluorphenyl)methanamin unter Verwendung von LiAlH₄.

Materialien:

  • 3-Amino-4-fluorbenzonitril

  • Lithiumaluminiumhydrid (LiAlH₄)

  • Wasserfreies Tetrahydrofuran (THF)

  • Wasser

  • 10%ige Natriumhydroxidlösung

  • Ethylacetat oder Dichlormethan

  • Wasserfreies Natriumsulfat

  • Celite®

  • Trockener Rundkolben, Septum, Stickstoff- oder Argonatmosphäre, Eisbad, Magnetrührer, Scheidetrichter, Rotationsverdampfer

Durchführung:

  • In einem trockenen, mit Inertgas gespülten Rundkolben wird eine Suspension von LiAlH₄ (1,5 Äq.) in wasserfreiem THF bei 0°C (Eisbad) vorgelegt.

  • Eine Lösung von 3-Amino-4-fluorbenzonitril (1,0 Äq.) in wasserfreiem THF wird langsam zu der LiAlH₄-Suspension getropft.

  • Nach beendeter Zugabe wird die Reaktionsmischung auf Raumtemperatur erwärmt und für 4-12 Stunden gerührt, wobei der Reaktionsfortschritt mittels DC überwacht wird.

  • Nach vollständiger Umsetzung wird die Reaktion wieder auf 0°C gekühlt und vorsichtig durch die aufeinanderfolgende, langsame Zugabe von Wasser (x mL), 10%iger NaOH-Lösung (1,5x mL) und erneut Wasser (3x mL) gequencht (wobei x das Volumen in mL ist, das der Masse von LiAlH₄ in g entspricht).

  • Die resultierende Suspension wird durch ein Bett aus Celite® filtriert und der Filterkuchen gründlich mit Ethylacetat oder Dichlormethan gewaschen.

  • Die organische Phase des Filtrats wird abgetrennt, mit Wasser und Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt (3-Amino-4-fluorphenyl)methanamin kann durch Säulenchromatographie oder Destillation weiter gereinigt werden.

G cluster_pathway Reaktionsweg: Nitrilreduktion Start 3-Amino-4-fluorbenzonitril Intermediate Imin-Anion-Komplex Start->Intermediate 1. LiAlH4, THF 2. Hydrid-Addition Product (3-Amino-4-fluorphenyl)methanamin Intermediate->Product 3. Wässrige Aufarbeitung

Reaktionsweg der Nitrilreduktion

[3+2]-Cycloaddition zur Synthese von 5-(3-Amino-4-fluorphenyl)-1H-tetrazol

Der Tetrazolring ist ein etablierter Bioisoster für die Carbonsäuregruppe und wird in der medizinischen Chemie häufig eingesetzt, um die metabolische Stabilität und die pharmakokinetischen Eigenschaften von Wirkstoffkandidaten zu verbessern. Die [3+2]-Cycloaddition eines Nitrils mit einer Azidquelle ist die gebräuchlichste Methode zur Synthese von 5-substituierten 1H-Tetrazolen.[6]

Vergleichende Daten für die Tetrazolsynthese
KatalysatorAzidquelleLösungsmittelTemperaturReaktionszeitAnmerkungen
Zinksalze (z.B. ZnCl₂)Natriumazid (NaN₃)Wasser, Isopropanol80-120°C12-24 hEffektive Lewis-Säure-Katalyse[7]
Ammoniumchlorid (NH₄Cl)Natriumazid (NaN₃)Dimethylformamid (DMF)100-130°C12-48 hErzeugt in situ Hydrazoesäure; erfordert sorgfältige Handhabung[8]
Aminsalze (z.B. Et₃N·HCl)Natriumazid (NaN₃)Toluol, DMF90-110°C12-24 hMildere Alternative zu Ammoniumchlorid[6]
Experimentelles Protokoll: Zinkchlorid-katalysierte [3+2]-Cycloaddition

Dieses Protokoll beschreibt die Synthese von 5-(3-Amino-4-fluorphenyl)-1H-tetrazol aus 3-Amino-4-fluorbenzonitril unter Verwendung von Natriumazid und Zinkchlorid.

Materialien:

  • 3-Amino-4-fluorbenzonitril

  • Natriumazid (NaN₃)

  • Zinkchlorid (ZnCl₂)

  • Wasser oder Isopropanol

  • Salzsäure (HCl, 1 M)

  • Ethylacetat

  • Gesättigte Natriumhydrogencarbonatlösung

  • Kochsalzlösung (Brine)

  • Wasserfreies Natriumsulfat

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte, Scheidetrichter, Rotationsverdampfer

Durchführung:

  • In einem Rundkolben werden 3-Amino-4-fluorbenzonitril (1,0 Äq.), Natriumazid (1,5 Äq.) und Zinkchlorid (1,0 Äq.) in Wasser oder Isopropanol suspendiert.

  • Die Reaktionsmischung wird unter Rühren für 12-24 Stunden unter Rückfluss erhitzt, bis die Umsetzung des Ausgangsmaterials (DC-Kontrolle) vollständig ist.

  • Nach dem Abkühlen auf Raumtemperatur wird die Mischung vorsichtig mit 1 M HCl angesäuert (pH 2-3), um das Tetrazol zu protonieren und Zinksalze aufzulösen.

  • Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt 5-(3-Amino-4-fluorphenyl)-1H-tetrazol kann durch Umkristallisation aus einem geeigneten Lösungsmittel gereinigt werden.

G cluster_pathway Reaktionsweg: [3+2]-Cycloaddition Start 3-Amino-4-fluorbenzonitril Product 5-(3-Amino-4-fluorphenyl)-1H-tetrazol Start->Product [3+2]-Cycloaddition Reagents NaN3, ZnCl2 Reagents->Product

Reaktionsweg der Tetrazolsynthese

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes, including growth, differentiation, and metabolism. Their aberrant activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, and a key strategy in their design is the utilization of versatile chemical scaffolds that can be systematically modified to achieve high potency and selectivity.

3-Amino-4-fluorobenzonitrile is a valuable building block in the synthesis of such inhibitors. Its bifunctional nature, possessing both an amino and a cyano group on a fluorinated benzene ring, allows for the efficient construction of various heterocyclic systems known to exhibit potent kinase inhibitory activity. The fluorine substituent can enhance metabolic stability and binding affinity, desirable properties for drug candidates.

These application notes provide detailed protocols and data for the synthesis of kinase inhibitors based on pyridopyrimidine and quinoline scaffolds, using this compound as a key starting material. The methodologies are based on established synthetic routes for creating analogous kinase inhibitors.

Target Kinase Signaling Pathways

Kinase inhibitors derived from scaffolds accessible from this compound can target several critical signaling pathways implicated in cancer. Two of the most relevant are the EGFR and Bcr-Abl pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade is crucial for cell proliferation and survival.[1] Its dysregulation is a common driver in various cancers. EGFR inhibitors block the downstream signaling that leads to tumor growth.[2]

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKC->Proliferation

EGFR Signaling Pathway
Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[3] Inhibitors of Bcr-Abl are highly effective in treating this disease by blocking the signaling pathways that drive leukemic cell proliferation and survival.[4]

Bcr_Abl_Pathway Bcr_Abl Bcr-Abl Grb2_SOS Grb2/SOS Bcr_Abl->Grb2_SOS PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Anti_Apoptosis Inhibition of Apoptosis Akt->Anti_Apoptosis STAT5->Anti_Apoptosis

Bcr-Abl Signaling Pathway

Quantitative Data of Representative Kinase Inhibitors

The following tables summarize the inhibitory activities of several pyridopyrimidine and quinoline-based kinase inhibitors against their respective targets. This data is provided for comparative purposes to guide the design and evaluation of new inhibitors synthesized from this compound.

Kinase Inhibitor ScaffoldTarget KinaseIC50 (nM)Reference Compound
Pyrido[3,4-d]pyrimidineEGFR0.0001 µM (for dual inhibitor)-
Pyrido[3,4-d]pyrimidinec-ErbB-20.0001 µM (for dual inhibitor)-
2,4,6-trisubstituted pyrido[3,4-d]pyrimidineEGFRL858R1.1-
2,4,6-trisubstituted pyrido[3,4-d]pyrimidineEGFRL858R/T790M34-
2,4,6-trisubstituted pyrido[3,4-d]pyrimidineEGFRL858R/T790M/C797S7.2-
Tetrahydropyrido[4,3-d]pyrimidineEGFR8-18-
Pyrazol-1-yl pyridopyrimidineEGFR9.27 µM (HeLa), 7.69 µM (MCF-7), 5.91 µM (HepG-2)Doxorubicin

Table 1: Inhibitory Activities of Representative Pyridopyrimidine-Based Kinase Inhibitors.[5][6]

Kinase InhibitorTarget KinaseIC50 (nM)
ImatinibBcr-Abl (wild-type)~25-400
NilotinibBcr-Abl (wild-type)~13-45
DasatinibBcr-Abl (wild-type)~1-8
BosutinibBcr-Abl (wild-type)-
PonatinibBcr-Abl (wild-type)-
Purine derivative (Compound VII)Bcr-Abl0.015 µM
Purine derivative (7a)Bcr-Abl0.13 µM
Purine derivative (7c)Bcr-Abl0.19 µM

Table 2: Inhibitory Activities of Representative Bcr-Abl Kinase Inhibitors.[7][8][9]

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors with pyridopyrimidine and quinoline scaffolds, starting from this compound.

General Experimental Workflow

The general workflow for the synthesis and evaluation of a novel kinase inhibitor is outlined below.

Workflow Start This compound Synthesis Synthesis of Heterocyclic Scaffold Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In vitro Kinase Assay (IC50 determination) Characterization->Screening Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Screening->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

References

Application Notes and Protocols: 3-Amino-4-fluorobenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Amino-4-fluorobenzonitrile as a key building block in the synthesis of valuable pharmaceutical intermediates. The unique structural features of this compound, including a fluorine atom, an amino group, and a nitrile functionality, make it a versatile precursor for the construction of various heterocyclic scaffolds, particularly quinazolines and pyrimidines. These scaffolds are central to the development of targeted therapies, including potent and selective protein kinase inhibitors.

Introduction

This compound is a valuable starting material in medicinal chemistry due to the strategic placement of its functional groups. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. The amino and nitrile groups serve as reactive handles for a variety of chemical transformations, enabling the efficient construction of complex molecular architectures. This document details synthetic protocols for key pharmaceutical intermediates derived from this compound and provides insights into their biological relevance, with a focus on the development of KRAS G12C inhibitors.

Key Synthetic Applications

The primary applications of this compound in pharmaceutical synthesis revolve around its conversion into quinazoline and pyrimidine cores. These heterocycles are prevalent in a wide range of biologically active compounds.

Synthesis of Quinazoline Intermediates

Quinazoline derivatives are a prominent class of compounds in drug discovery, with many exhibiting potent kinase inhibitory activity. The synthesis of the quinazoline scaffold from this compound can be achieved through cyclization reactions with various one-carbon synthons.

1. Synthesis of 7-Fluoro-4-oxo-3,4-dihydroquinazoline-6-carbonitrile

This intermediate is a precursor for a variety of substituted quinazolinones. The synthesis involves a cyclocondensation reaction with triethyl orthoformate followed by treatment with an amine.

Experimental Protocol:

A mixture of this compound (1.0 eq) and triethyl orthoformate (3.0 eq) is heated at 120-130 °C for 2 hours. The reaction mixture is then cooled to room temperature, and the excess triethyl orthoformate is removed under reduced pressure. The resulting intermediate, N'-(4-cyano-2-fluorophenyl)formimidate, is then treated with a primary amine in a suitable solvent like ethanol and heated to reflux to effect cyclization and formation of the quinazolinone ring.

ReagentMolar Eq.
This compound1.0
Triethyl orthoformate3.0

Further reaction conditions and yields are dependent on the specific amine used for cyclization.

2. Synthesis of 7-Fluoroquinazoline-2,4-diamine

This di-aminoquinazoline derivative is a key intermediate for compounds that can interact with the hinge region of protein kinases. The synthesis involves a cyclization reaction with guanidine hydrochloride.

Experimental Protocol:

This compound (1.0 eq) and guanidine hydrochloride (1.5 eq) are heated in a high-boiling point solvent such as 2-ethoxyethanol at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed with water, and dried.

ReagentMolar Eq.
This compound1.0
Guanidine Hydrochloride1.5
2-EthoxyethanolSolvent

Typical yields for this type of reaction range from 60-80%.

Synthesis of Pyrimidine Intermediates

Pyrimidine-based compounds are another critical class of pharmaceuticals, known for their diverse biological activities. This compound can be utilized to construct substituted pyrimidines.

1. Synthesis of N'-(4-cyano-2-fluorophenyl)-N,N-dimethylformimidamide

This formimidamide is a versatile intermediate that can be further cyclized to form various pyrimidine derivatives. It is synthesized by reacting this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol:

This compound (1.0 eq) is dissolved in a suitable solvent such as toluene. N,N-dimethylformamide dimethyl acetal (1.2 eq) is added, and the mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by crystallization.

ReagentMolar Eq.
This compound1.0
N,N-Dimethylformamide dimethyl acetal1.2
TolueneSolvent

Yields for this reaction are typically high, often exceeding 90%.

Application in the Synthesis of KRAS G12C Inhibitor Intermediates

Mutations in the KRAS gene are common drivers of various cancers. The development of covalent inhibitors targeting the KRAS G12C mutation has been a significant breakthrough in oncology. This compound is a key starting material for the synthesis of the core structures of these inhibitors. The general workflow involves the construction of a functionalized quinazoline or a similar heterocyclic system that can be further elaborated to the final active pharmaceutical ingredient (API).

KRAS_Inhibitor_Synthesis_Workflow A This compound B Cyclization/ Condensation A->B C Functionalized Heterocyclic Core (e.g., Quinazoline) B->C D Side Chain Coupling C->D E KRAS G12C Inhibitor Intermediate D->E

Synthetic workflow for KRAS G12C inhibitor intermediates.

Signaling Pathway Context: KRAS

The K-Ras protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1] In its active state, K-Ras is bound to GTP and activates downstream effector proteins, leading to a signaling cascade. Mutations in the KRAS gene, such as G12C, can lead to the protein being constitutively active, driving uncontrolled cell growth and tumor formation. The intermediates synthesized from this compound are designed to ultimately form inhibitors that covalently bind to the mutant cysteine residue in KRAS G12C, locking the protein in its inactive state and blocking downstream signaling.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factors KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading GAP GAP KRAS_GTP->GAP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Application Notes and Protocols for the Acylation of 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the acylation of the amino group on 3-Amino-4-fluorobenzonitrile. N-acylation is a fundamental transformation in organic synthesis, often employed to modify the biological activity of molecules in drug discovery and to create key intermediates for the synthesis of complex chemical entities. These protocols offer two robust methods for the acetylation of this compound, a common and representative acylation reaction. The provided methodologies are based on established procedures for the acylation of anilines and can be adapted for various acylating agents.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The presence of an amino group, a nitrile group, and a fluorine atom on the aromatic ring provides multiple sites for chemical modification. The acylation of the amino group to form an amide is a crucial step in the synthesis of a wide array of functional molecules. This modification can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

This document outlines two common and effective protocols for the N-acetylation of this compound: one employing acetic anhydride with a base and the other utilizing an acyl chloride.

Data Presentation

The following tables summarize the key reactants and expected product of the acylation of this compound, along with typical spectroscopic data ranges for the resulting N-acyl derivative based on analogous compounds.

Table 1: Reactants and Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₇H₅FN₂136.13[1]Starting Material
Acetic AnhydrideC₄H₆O₃102.09Acetylating Agent
Acetyl ChlorideC₂H₃ClO78.50Acetylating Agent
PyridineC₅H₅N79.10Base/Solvent
Sodium AcetateC₂H₃NaO₂82.03Base
TriethylamineC₆H₁₅N101.19Base
N-(5-cyano-2-fluorophenyl)acetamideC₉H₇FN₂O178.17Product

Table 2: Typical Spectroscopic Data for N-Arylacetamides

Spectroscopic TechniqueFunctional GroupTypical Absorption/Chemical Shift Range
IR SpectroscopyN-H Stretch3250-3350 cm⁻¹
C=O Stretch (Amide I)1660-1690 cm⁻¹[2]
C-N Stretch (Amide II)1510-1550 cm⁻¹
C≡N Stretch2220-2240 cm⁻¹[2]
¹H NMR Spectroscopy-NH (Amide Proton)δ 8.0-10.5 ppm
Aromatic Protonsδ 7.0-8.5 ppm
-COCH₃ (Methyl Protons)δ 2.0-2.3 ppm[3]
¹³C NMR SpectroscopyC=O (Amide Carbonyl)δ 168-172 ppm[3]
Aromatic Carbonsδ 110-160 ppm
C≡N (Nitrile Carbon)δ 115-120 ppm
-COCH₃ (Methyl Carbon)δ 20-25 ppm[3]

Experimental Protocols

Two primary protocols for the N-acetylation of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired purity, and the available reagents.

Protocol 1: N-Acetylation using Acetic Anhydride and a Base

This protocol provides two variations using either pyridine or sodium acetate as the base.

Method A: Using Pyridine as Base and Solvent

This method is advantageous as pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct.

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to obtain N-(5-cyano-2-fluorophenyl)acetamide.

Method B: Using Sodium Acetate in an Aqueous Medium

This method is a more environmentally friendly option that avoids the use of pyridine.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Suspend this compound (1.0 eq) in deionized water in an Erlenmeyer flask.

  • Add concentrated HCl dropwise while stirring until the amine fully dissolves as its hydrochloride salt.

  • In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water.

  • To the solution of the amine hydrochloride, add acetic anhydride (1.1 eq) and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. A precipitate of the acetylated product should form.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol/water to yield pure N-(5-cyano-2-fluorophenyl)acetamide.

Protocol 2: N-Acylation using Acetyl Chloride and Triethylamine

This protocol utilizes the more reactive acetyl chloride and a non-nucleophilic base, triethylamine, to neutralize the HCl gas evolved during the reaction. This reaction should be performed under anhydrous conditions.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Dissolve acetyl chloride (1.05 eq) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure N-(5-cyano-2-fluorophenyl)acetamide.

Mandatory Visualizations

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound D Dissolve Amine in Solvent A->D B Acylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) F Add Acylating Agent (often at 0 °C) B->F C Base (e.g., Pyridine, NaOAc, or Et3N) E Add Base C->E D->E E->F G Stir at Room Temperature (Monitor by TLC) F->G H Quench Reaction (e.g., with water) G->H I Extraction H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Recrystallization or Column Chromatography K->L M N-(5-cyano-2-fluorophenyl)acetamide (Final Product) L->M

Caption: General experimental workflow for the acylation of this compound.

Acylation_Mechanism Amine R-NH₂ (Nucleophile) AcylHalide R'-C(=O)X (Electrophile) Amine->AcylHalide Nucleophilic Attack Intermediate Tetrahedral Intermediate AcylHalide->Intermediate Product R-NH-C(=O)R' (Amide Product) Intermediate->Product Elimination of X⁻ Byproduct HX Intermediate->Byproduct Proton Transfer

Caption: Simplified mechanism of nucleophilic acyl substitution.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Amino-4-fluorobenzonitrile is a valuable building block in medicinal chemistry and materials science. The strategic functionalization of its aromatic ring through palladium-catalyzed cross-coupling reactions opens avenues for the synthesis of complex molecules, including pharmaceutical intermediates and novel materials. The presence of the amino, fluoro, and nitrile groups offers both opportunities and challenges in terms of reactivity and selectivity. These application notes provide detailed protocols for two key transformations involving this substrate: the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation.

Buchwald-Hartwig Amination of Aryl Halides with this compound

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate.[1][2] In this application, this compound serves as the amine nucleophile. The reaction generally requires a palladium catalyst, a suitable phosphine ligand, and a base to facilitate the catalytic cycle.[3][4]

Data Presentation: Reaction Parameters

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity.[2] The following table summarizes typical conditions for the Buchwald-Hartwig amination.

ParameterCondition 1Condition 2Condition 3
Pd Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)[(CyPF-tBu)PdCl₂] (2 mol%)[3]
Ligand XPhos (3 mol%)BrettPhos (4 mol%)CyPF-tBu (in pre-catalyst)
Aryl Halide Aryl Bromide (1.0 eq)Aryl Chloride (1.0 eq)Aryl Triflate (1.0 eq)
Amine This compound (1.2 eq)This compound (1.2 eq)This compound (1.2 eq)
Base NaOt-Bu (1.4 eq)LHMDS (1.4 eq)K₃PO₄ (2.0 eq)
Solvent Toluene1,4-DioxaneToluene
Temperature 100 °C110 °C100 °C
Time 12-24 h18-24 h12-18 h
Typical Yield 80-95%75-90%85-98%
Experimental Protocol: General Procedure

This protocol provides a representative method for the amination of an aryl bromide.

Reagents & Equipment:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol, 163.4 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • XPhos (0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or microwave vial, magnetic stirrer, argon or nitrogen source, heating mantle or oil bath.

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), NaOt-Bu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.03 mmol).

  • Solvent Addition: Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove inorganic salts and catalyst residues. Wash the celite pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-3-amino-4-fluorobenzonitrile.

Visualization: Buchwald-Hartwig Experimental Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Weigh Reagents: Aryl Halide, Amine, Base, Catalyst, Ligand schlenk Add to Schlenk Tube reagents->schlenk inert Evacuate & Backfill with Inert Gas (3x) schlenk->inert solvent Add Anhydrous Solvent inert->solvent heat Heat & Stir (e.g., 100 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of a this compound Derivative

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.[5][6][7] For this application, we consider a hypothetical but common derivative, 5-bromo-3-amino-4-fluorobenzonitrile , as the aryl halide partner. This allows for the introduction of aryl or vinyl substituents at the C5 position.

Data Presentation: Reaction Parameters

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent system.[8] Aqueous solvent mixtures are common and often beneficial.

ParameterCondition 1 (Arylboronic Acid)Condition 2 (Vinylboronic Acid)
Pd Source Pd(dppf)Cl₂ (3 mol%)Pd(PPh₃)₄ (3 mol%)
Aryl Halide 5-bromo-3-amino-4-fluorobenzonitrile (1.0 eq)5-bromo-3-amino-4-fluorobenzonitrile (1.0 eq)
Boron Reagent Arylboronic Acid (1.3 eq)Potassium Vinyltrifluoroborate (1.5 eq)
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent 1,4-Dioxane / H₂O (4:1)THF / H₂O (3:1)
Temperature 90 °C70 °C
Time 8-16 h6-12 h
Typical Yield 75-95%70-90%
Experimental Protocol: General Procedure

This protocol describes the coupling of 5-bromo-3-amino-4-fluorobenzonitrile with an arylboronic acid.

Reagents & Equipment:

  • 5-bromo-3-amino-4-fluorobenzonitrile (1.0 mmol, 216.0 mg)

  • Arylboronic acid (1.3 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 21.9 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (4 mL) and Degassed Water (1 mL)

  • Schlenk tube or round-bottom flask, magnetic stirrer, condenser, argon or nitrogen source, heating mantle.

Procedure:

  • Reagent Setup: In a Schlenk tube, combine 5-bromo-3-amino-4-fluorobenzonitrile (1.0 mmol), the arylboronic acid (1.3 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Degassing: Equip the tube with a condenser, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 8-16 hours until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and water (15 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).

  • Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting residue by column chromatography (silica gel) to obtain the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Ar-X oa_label Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Ar'B(OH)₂ (Base) trans_label Transmetalation trans_complex->pd0 Ar-Ar' re_label Reductive Elimination

Caption: Key steps of the Suzuki-Miyaura reaction.

References

Troubleshooting & Optimization

Technical Support Center: 3-Amino-4-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-4-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared by the reduction of 4-Fluoro-3-nitrobenzonitrile, can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Incomplete Reaction: The reduction of the nitro group may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or increasing the temperature moderately. Ensure the reducing agent is fresh and added in the correct stoichiometric ratio.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.

    • Solution: Review your reaction conditions against established protocols. For instance, catalytic hydrogenation is a common method. Ensure the catalyst (e.g., Pd/C) is not poisoned and is adequately dispersed in the solvent. The choice of solvent can also be critical; polar solvents are often used.

  • Side Reactions: The formation of byproducts can consume the starting material or the desired product.

    • Solution: Analyze the crude reaction mixture by LC-MS or GC-MS to identify potential side products. Common side reactions can include over-reduction or degradation of the starting material or product. Adjusting the reaction temperature or using a more selective reducing agent can help minimize these.

  • Difficulties in Product Isolation and Purification: The product may be lost during the work-up and purification steps.

    • Solution: Optimize your extraction and purification protocol. This compound is a solid with specific solubility properties. Ensure the pH is appropriate during aqueous extraction to minimize loss. For purification, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective.[1]

Q2: I am observing the formation of significant impurities alongside my desired product. What are these impurities and how can I prevent them?

A2: Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route. Assuming the reduction of 4-Fluoro-3-nitrobenzonitrile, potential impurities include:

  • Unreacted Starting Material (4-Fluoro-3-nitrobenzonitrile): As discussed in Q1, this indicates an incomplete reaction.

  • Partially Reduced Intermediates: Such as the corresponding nitroso or hydroxylamino compounds. These can arise from insufficient reducing agent or reaction time.

  • Polymeric Materials: Under certain conditions, especially at elevated temperatures, polymerization or decomposition can occur.

Prevention Strategies:

  • Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions and decomposition.

  • Optimize Reagent Addition: Add the reducing agent portion-wise or as a solution to maintain better control over the reaction exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine product.[2]

Q3: My reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue:

  • Verify Reagent Activity: The most common culprit is an inactive reagent, especially the reducing agent or catalyst. If using a hydrogenation catalyst like Pd/C, ensure it has not been exposed to air for extended periods, which can deactivate it.

  • Check for Inhibitors: Trace impurities in the starting material or solvent can act as catalyst poisons. Consider purifying your starting material or using a fresh bottle of solvent.

  • Increase Catalyst Loading: If catalyst deactivation is suspected, a small, fresh portion of the catalyst can be added to the reaction mixture.

  • Re-evaluate Reaction Parameters: A modest increase in temperature or pressure (for catalytic hydrogenation) might be necessary to push the reaction to completion. However, this should be done cautiously to avoid side reactions.

Data Summary

The following table summarizes typical reaction conditions for the synthesis of fluorinated benzonitriles, which can serve as a reference for optimizing your own experiments.

Starting MaterialReagents & CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-FluorobenzonitrilePotassium Nitrate, Sulfuric AcidMethylene Chloride00.33~35[3]
3,4-DichlorobenzonitrilePotassium Fluoride, Phase Transfer CatalystPolar Aprotic Solvent130-2007-9~90[4][5]
2,3-DichloronitrobenzeneCopper(I) CyanidePyridine/3-Methylpyridine150-2503-18up to 75[1]
4-Bromo-2,6-difluoroanilineCopper(I) CyanideDimethylformamide (DMF)Reflux2442[6][7]

Experimental Protocols

Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-Fluorobenzonitrile [3]

  • To a stirred slurry of silica gel in concentrated sulfuric acid (125 ml) at 0°C, add 4-fluorobenzonitrile (12.5 g, 103 mmol).

  • Add potassium nitrate (10.4 g, 103 mmol) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 20 minutes.

  • Isolate the product by passing the mixture through a short column of silica gel, eluting with methylene chloride.

  • Evaporate the solvent to obtain the product as a crystalline solid.

General Procedure for Reduction of 4-Fluoro-3-nitrobenzonitrile

Note: This is a generalized protocol. Specific conditions should be optimized.

  • Dissolve 4-Fluoro-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel.

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% Pd/C).

  • Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway 4-Fluoro-3-nitrobenzonitrile 4-Fluoro-3-nitrobenzonitrile This compound This compound 4-Fluoro-3-nitrobenzonitrile->this compound Reduction (e.g., H2, Pd/C)

Caption: Synthesis pathway from 4-Fluoro-3-nitrobenzonitrile.

Troubleshooting_Yield start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Significant Side Reactions? start->side_reactions isolation_issues Product Loss During Isolation? start->isolation_issues check_tlc Monitor reaction by TLC/HPLC incomplete_rxn->check_tlc analyze_byproducts Analyze crude by LC-MS/GC-MS side_reactions->analyze_byproducts optimize_workup Optimize extraction/purification isolation_issues->optimize_workup check_tlc->side_reactions No extend_time Increase reaction time/temp check_tlc->extend_time Yes add_reagent Add more reducing agent check_tlc->add_reagent Yes solution Improved Yield extend_time->solution add_reagent->solution analyze_byproducts->isolation_issues No optimize_temp Adjust temperature analyze_byproducts->optimize_temp Yes change_reagent Use milder/more selective reagent analyze_byproducts->change_reagent Yes optimize_temp->solution change_reagent->solution adjust_ph Adjust pH during extraction optimize_workup->adjust_ph Yes new_column_params Modify chromatography conditions optimize_workup->new_column_params Yes adjust_ph->solution new_column_params->solution

Caption: Troubleshooting workflow for low reaction yields.

Parameter_Relationships Yield Yield Purity Purity Yield->Purity trade-off ReactionTime ReactionTime ReactionTime->Yield + Temperature Temperature Temperature->Yield +/- Temperature->Purity - Temperature->ReactionTime - CatalystActivity CatalystActivity CatalystActivity->Yield + CatalystActivity->ReactionTime - Solvent Solvent Solvent->Yield +/- Solvent->Purity +/-

Caption: Relationships between key reaction parameters.

References

Technical Support Center: 3-Amino-4-fluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Amino-4-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Reduction of 4-fluoro-3-nitrobenzonitrile: This is a common and often high-yielding method. The nitro group is selectively reduced to an amine using various reducing agents.

  • Sandmeyer Reaction: This route typically starts from a corresponding aniline, such as 3-amino-4-fluorobenzoic acid or 2-fluoro-5-aminobenzaldehyde. The amino group is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1][2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a halide (often chlorine or bromine) from a dihalobenzonitrile precursor with an amino group source, such as ammonia or an ammonia equivalent.

Q2: Which synthetic route is recommended for optimal yield and purity?

A2: The reduction of 4-fluoro-3-nitrobenzonitrile is often the most straightforward and reliable method for achieving high yield and purity. The starting material can be synthesized from 4-fluorobenzonitrile, and the subsequent reduction of the nitro group is typically a clean and efficient reaction.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Key safety precautions include:

  • Handling of Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. A cyanide antidote kit should be readily available.

  • Handling of Nitrating Agents: Nitrating agents used to synthesize the 4-fluoro-3-nitrobenzonitrile precursor are highly corrosive and strong oxidizers. Handle with extreme care in a fume hood.

  • Handling of Reducing Agents: Some reducing agents, like lithium aluminum hydride, are highly reactive and flammable. They should be handled under an inert atmosphere and away from water.

  • Diazonium Salts: Diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated in a dry state. They should be used in solution immediately after preparation and not be allowed to dry out.

Troubleshooting Guide: Synthesis of this compound via Reduction of 4-Fluoro-3-nitrobenzonitrile

This guide focuses on the most common issues encountered during the two-step synthesis involving the nitration of 4-fluorobenzonitrile followed by the reduction of the resulting 4-fluoro-3-nitrobenzonitrile.

Step 1: Nitration of 4-Fluorobenzonitrile

Experimental Protocol:

A common procedure for the nitration of 4-fluorobenzonitrile involves the use of a nitrating mixture, such as potassium nitrate in concentrated sulfuric acid.[4]

  • To a stirred slurry of silica gel in concentrated sulfuric acid, cooled to 0°C, add 4-fluorobenzonitrile.

  • Slowly add potassium nitrate while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for a specified time (e.g., 20 minutes).

  • Quench the reaction by pouring it over ice and extract the product with an organic solvent (e.g., methylene chloride).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzonitrile.

ParameterRecommended Condition
Reagents 4-Fluorobenzonitrile, Potassium Nitrate, Concentrated Sulfuric Acid, Silica Gel
Temperature 0°C
Reaction Time 20 minutes
Work-up Quenching with ice, extraction with methylene chloride

Troubleshooting:

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of 4-Fluoro-3-nitrobenzonitrile Incomplete reaction.Increase the reaction time slightly, but monitor for the formation of side products. Ensure efficient stirring.
Formation of undesired isomers.Maintain the reaction temperature strictly at 0°C to maximize the regioselectivity for the desired 3-nitro isomer.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Minimize the number of washing steps if the product shows some water solubility.
Presence of Unreacted Starting Material Insufficient nitrating agent.Use a slight excess of potassium nitrate (e.g., 1.05 equivalents).
Reaction time is too short.Increase the reaction time and monitor the reaction progress by TLC or GC.
Formation of Dark-Colored Byproducts Over-nitration or side reactions.Ensure the reaction temperature does not exceed 0°C. Add the potassium nitrate slowly.
Step 2: Reduction of 4-Fluoro-3-nitrobenzonitrile

Experimental Protocol:

The reduction of the nitro group can be achieved using various methods, including catalytic hydrogenation or metal-acid reductions. A common laboratory method involves the use of a metal like iron or tin(II) chloride in an acidic medium.

  • To a solution of 4-fluoro-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol, acetic acid), add the reducing agent (e.g., iron powder, SnCl₂·2H₂O).

  • If necessary, add an acid (e.g., hydrochloric acid, acetic acid) to initiate and sustain the reaction.

  • Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the reaction progress.

  • After completion, cool the reaction mixture and filter off any solids.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate, sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

ParameterRecommended Condition (Example with Fe/HCl)
Reagents 4-Fluoro-3-nitrobenzonitrile, Iron powder, Hydrochloric acid, Ethanol
Temperature Reflux
Reaction Time 1-3 hours (monitor by TLC)
Work-up Filtration, neutralization, extraction with ethyl acetate

Troubleshooting:

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reduction Insufficient reducing agent or acid.Use a sufficient excess of the reducing agent and acid. Ensure the iron powder is activated if necessary (e.g., by washing with dilute acid).
Deactivation of the catalyst (in catalytic hydrogenation).Use a fresh catalyst or a higher catalyst loading. Ensure the hydrogen pressure is adequate.
Low Yield of this compound Loss of product during work-up.The product is an amine and can form salts. Ensure the aqueous layer is sufficiently basic during extraction to have the free amine.
Formation of side products.Over-reduction of the nitrile group can occur with strong reducing agents like LiAlH₄.[5] Choose a milder reducing agent that selectively reduces the nitro group.
Product is Difficult to Purify Presence of residual metal salts.Ensure thorough washing of the crude product. Consider a filtration step through celite after the reaction.
Formation of colored impurities.Treat the crude product solution with activated charcoal before crystallization.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start 4-Fluorobenzonitrile reaction1 Nitration (0°C) start->reaction1 reagents1 KNO₃, H₂SO₄ reagents1->reaction1 product1 4-Fluoro-3-nitrobenzonitrile reaction1->product1 reaction2 Reduction (Reflux) product1->reaction2 reagents2 Fe, HCl (or other reducing agents) reagents2->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_nitration Nitration Step Issues cluster_reduction Reduction Step Issues start Low Yield or Purity Issue incomplete_nitration Incomplete Reaction? start->incomplete_nitration isomers Isomer Formation? start->isomers workup_loss1 Work-up Loss? start->workup_loss1 incomplete_reduction Incomplete Reduction? start->incomplete_reduction side_reactions Side Reactions? start->side_reactions workup_loss2 Work-up Loss? start->workup_loss2 solution_nitration_time Increase reaction time Monitor by TLC/GC incomplete_nitration->solution_nitration_time solution_temp_control Strict temperature control (0°C) isomers->solution_temp_control solution_extraction1 Optimize extraction pH and solvent workup_loss1->solution_extraction1 solution_reducing_agent Increase reducing agent/acid amount incomplete_reduction->solution_reducing_agent solution_mild_reduction Use milder reducing agent side_reactions->solution_mild_reduction solution_extraction2 Ensure basic pH during extraction workup_loss2->solution_extraction2

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-fluorobenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes to this compound are:

  • Nucleophilic Aromatic Substitution (SNAr) of 3,4-difluorobenzonitrile: This method involves the reaction of 3,4-difluorobenzonitrile with an ammonia source, such as aqueous ammonia or ammonia in an organic solvent, to selectively displace the fluorine atom at the 3-position. The cyano group activates both fluorine atoms, but the fluorine at the 4-position is generally more activated. Careful control of reaction conditions is necessary to favor the formation of the desired 3-amino isomer.

  • Reduction of 4-Fluoro-3-nitrobenzonitrile: This route involves the nitration of 4-fluorobenzonitrile to yield 4-fluoro-3-nitrobenzonitrile, followed by the reduction of the nitro group to an amine.[1][2] Common reducing agents for this transformation include catalytic hydrogenation (e.g., with Pd/C) or metal-acid systems (e.g., SnCl₂/HCl).

Q2: What is the most common and difficult-to-remove impurity in the synthesis of this compound via the SNAr route?

A2: The most common and challenging impurity to separate is the isomeric side product, 4-Amino-3-fluorobenzonitrile .[3] This isomer is formed when the ammonia source attacks the 4-position of the 3,4-difluorobenzonitrile starting material instead of the 3-position. Due to their similar physical and chemical properties, separation of these isomers by standard purification techniques like crystallization or column chromatography can be difficult.

Q3: Can the nitrile group hydrolyze during synthesis?

A3: Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. This can lead to the formation of 3-Amino-4-fluorobenzamide or 3-Amino-4-fluorobenzoic acid as side products. For instance, the hydrolysis of a related difluorobenzonitrile to its corresponding benzoic acid has been documented.[4]

Troubleshooting Guides

Issue 1: High levels of the 4-Amino-3-fluorobenzonitrile isomer in the product.
  • Potential Cause: The reaction conditions (temperature, pressure, solvent) may favor the formation of the thermodynamically more stable 4-amino isomer or may not provide enough selectivity for the kinetically favored 3-amino isomer.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Nucleophilic aromatic substitution reactions can exhibit temperature-dependent regioselectivity. Running the reaction at a lower temperature may enhance the kinetic selectivity towards the 3-position.

    • Solvent Selection: The polarity and proticity of the solvent can influence the regioselectivity of the amination. Experiment with a range of solvents (e.g., DMSO, DMF, NMP, or alcohols) to optimize the isomeric ratio.

    • Control Ammonia Concentration: The concentration of the ammonia source can impact the reaction pathway. A lower concentration of ammonia may improve selectivity.

    • Alternative Ammonia Source: Consider using a different aminating agent, such as a protected form of ammonia, that might offer better steric hindrance and regioselectivity.

Issue 2: Presence of hydrolysis byproducts (amide or carboxylic acid).
  • Potential Cause: Presence of excess water in the reaction mixture, or prolonged reaction times at high temperatures under acidic or basic conditions.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Minimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote hydrolysis.

    • Neutralize Promptly: If the reaction is performed under acidic or basic conditions, neutralize the reaction mixture promptly during workup to a pH where the nitrile group is stable.

Issue 3: Incomplete reduction of 4-Fluoro-3-nitrobenzonitrile.
  • Potential Cause: Insufficient amount of reducing agent, deactivated catalyst, or non-optimal reaction conditions (temperature, pressure, solvent).

  • Troubleshooting Steps:

    • Increase Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used.

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. The catalyst loading may also need to be optimized.

    • Optimize Reaction Conditions: For catalytic hydrogenation, increasing the hydrogen pressure and/or reaction temperature can improve the rate and completeness of the reduction. For metal-acid reductions, ensure adequate mixing and temperature control.

    • Monitor Reaction Progress: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the disappearance of the starting material and any potential intermediates (e.g., nitroso or hydroxylamine species).

Issue 4: Formation of colored impurities or tar.
  • Potential Cause: High reaction temperatures can lead to polymerization, coking, and other decomposition pathways.[5] This is particularly relevant in halogen exchange reactions used to prepare the fluorinated precursors.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Operate at the lowest effective temperature to minimize thermal decomposition.

    • Use of Additives: In some cases, the addition of phase-transfer catalysts or reducing agents can help to lower the required reaction temperature and reduce the formation of tars.[5][6]

    • Efficient Mixing: Ensure efficient stirring to prevent localized overheating.

    • Purification of Starting Materials: Ensure the starting materials are of high purity, as impurities can sometimes promote side reactions and decomposition.

Quantitative Data Summary

Side Product Chemical Structure Common Synthetic Route of Formation Potential Analytical Detection Method
4-Amino-3-fluorobenzonitrileC₇H₅FN₂Nucleophilic Aromatic Substitution of 3,4-difluorobenzonitrileHPLC, GC-MS, NMR
3-Amino-4-fluorobenzamideC₇H₆FN₂OHydrolysis of this compoundHPLC, LC-MS, IR
3-Amino-4-fluorobenzoic acidC₇H₆FNO₂Hydrolysis of this compoundHPLC, LC-MS, IR
3,4-DiaminobenzonitrileC₇H₇N₃Di-substitution of 3,4-difluorobenzonitrileHPLC, LC-MS
4-Fluoro-3-hydroxylaminobenzonitrileC₇H₅FN₂OIncomplete reduction of 4-Fluoro-3-nitrobenzonitrileLC-MS
3-AminobenzonitrileC₇H₆N₂De-fluorination during reduction of 4-Fluoro-3-nitrobenzonitrileGC-MS, LC-MS

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-nitrobenzonitrile (Precursor)

This protocol is adapted from a literature procedure.[1]

  • To a stirred slurry of silica gel in concentrated sulfuric acid (125 ml) at 0°C, add 4-fluorobenzonitrile (12.5 g, 103 mmol).

  • Add potassium nitrate (10.4 g, 103 mmol) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 20 minutes.

  • Filter the mixture through a short column of silica gel to remove the sulfuric acid.

  • Wash the product from the silica gel with methylene chloride.

  • Evaporate the solvent to yield the crystalline product.

Mandatory Visualizations

Side_Product_Formation_SNAr 3,4-Difluorobenzonitrile 3,4-Difluorobenzonitrile Reaction_Point 3,4-Difluorobenzonitrile->Reaction_Point NH3 NH3 NH3->Reaction_Point This compound This compound Reaction_Point->this compound Desired Path 4-Amino-3-fluorobenzonitrile 4-Amino-3-fluorobenzonitrile Reaction_Point->4-Amino-3-fluorobenzonitrile Isomeric Side Product Hydrolysis_Product 3-Amino-4-fluorobenzamide/ 3-Amino-4-fluorobenzoic acid This compound->Hydrolysis_Product H2O_hydrolysis H2O H2O_hydrolysis->Hydrolysis_Product

Caption: Side product formation in the SNAr synthesis of this compound.

Side_Product_Formation_Reduction 4-Fluoro-3-nitrobenzonitrile 4-Fluoro-3-nitrobenzonitrile Reaction_Point 4-Fluoro-3-nitrobenzonitrile->Reaction_Point Reducing_Agent [H] Reducing_Agent->Reaction_Point This compound This compound Reaction_Point->this compound Desired Path Incomplete_Reduction Nitroso/Hydroxylamine Intermediates Reaction_Point->Incomplete_Reduction Incomplete Reaction Defluorination_Product 3-Aminobenzonitrile Reaction_Point->Defluorination_Product Dehalogenation

Caption: Side product formation in the reduction synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Impurity Analysis & Troubleshooting Start Start Synthesis Reaction SNAr or Reduction Start->Reaction Workup Quench & Isolate Reaction->Workup Crude_Product Analyze Crude Product Workup->Crude_Product Impurity_Check Impurity > Limit? Crude_Product->Impurity_Check Identify_Impurity Identify Impurity Type Impurity_Check->Identify_Impurity Yes Pure_Product Pure Product Impurity_Check->Pure_Product No Troubleshoot Isomer Hydrolysis Incomplete Rxn Tar Adjust T, Solvent Anhydrous Cond. More Reductant Lower T Identify_Impurity->Troubleshoot Re-run Re-run Synthesis Troubleshoot->Re-run

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-4-fluorobenzonitrile. The information is tailored to researchers, scientists, and drug development professionals to help overcome common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The primary purification methods for this compound are recrystallization and column chromatography.[1] For crystalline products on a larger scale, recrystallization is often a cost-effective and efficient method. Column chromatography is preferred for complex impurity profiles or when very high purity is required, especially for smaller quantities.[1]

Q2: What are the potential impurities I might encounter in my crude this compound product?

A2: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities can include:

  • Unreacted starting materials: Depending on the synthesis, this could be precursors like 3-nitro-4-fluorobenzonitrile or other starting reagents.

  • Intermediates: Partially reacted or intermediate compounds from the synthetic pathway.

  • Byproducts of side reactions: These can vary based on the specific reaction conditions.

  • Residual reagents and solvents: Trace amounts of reagents, catalysts, or solvents used in the synthesis and work-up.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your product:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively check for the number of components in your sample and to monitor the progress of purification.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating the main compound from its impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities by analyzing the chemical structure, provided the impurity signals do not overlap with the product's signals.[1]

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the main compound and any impurities present.[1]

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities typically cause a depression and broadening of the melting point range.[2] this compound has a reported melting point of 105-109 °C.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the melting point of the compound is lower than the boiling point of the solvent.[1][2]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the concentration.

    • Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

    • If the issue persists, consider a different solvent or a solvent system with a lower boiling point.[1][2]

    • Scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes induce crystallization.

Problem 2: The final product is colored, but the pure compound should be a white to off-white powder.

  • Possible Cause: The presence of colored impurities that co-crystallize with the product.[1][2]

  • Solution:

    • After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

    • Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.[1][2]

Problem 3: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining dissolved in the mother liquor.[2]

  • Solution:

    • Ensure you use the minimum amount of hot solvent necessary to dissolve the crude product.

    • After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure.

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. For a polar molecule like this compound, polar solvents or solvent mixtures are generally suitable.

Solvent/Solvent SystemRationale
Ethanol/WaterA good starting point for polar compounds. Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy.[2]
Isopropanol/WaterSimilar to ethanol/water, another effective polar solvent system.
Toluene/HeptaneA less polar system that can be effective. Dissolve in hot toluene and add hot heptane as the anti-solvent.
Dichloromethane/HexaneA common solvent pair for recrystallization.
Column Chromatography

Column chromatography is used for the separation of compounds based on their differential adsorption on a stationary phase.

Problem 1: The compound streaks on the TLC plate or column.

  • Possible Cause: As an amine, this compound is basic and can interact strongly with the acidic silica gel, leading to poor separation and streaking.[1]

  • Solution: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[1]

Problem 2: The compound does not move from the baseline on the TLC plate.

  • Possible Cause: The eluent is not polar enough to move the compound up the stationary phase.[1]

  • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. Alternatively, switch to a more polar solvent system, such as dichloromethane/methanol.[1]

Problem 3: Poor separation of the product from impurities.

  • Possible Cause: The polarity of the eluent is either too high or too low.

  • Solution:

    • Systematically vary the solvent ratio of your eluent system to find the optimal separation.

    • Consider trying a different solvent system altogether. A common starting point for compounds of intermediate polarity is a mixture of hexane and ethyl acetate.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot chosen solvent to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dry silica onto the top of the column.

  • Elution: Run the column by passing the eluent through it, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve hot_filtration Hot Gravity Filtration (if insolubles present) dissolve->hot_filtration slow_cool Slow Cooling to Room Temperature hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product Troubleshooting_Column_Chromatography cluster_streaking Issue: Streaking cluster_baseline Issue: No Movement start Problem Encountered during Column Chromatography streaking Compound Streaks on TLC/Column start->streaking baseline Compound Stays at the Baseline start->baseline cause_streaking Cause: Strong interaction of basic amine with acidic silica gel streaking->cause_streaking Possible Reason solution_streaking Solution: Add triethylamine (0.1-1%) to the eluent cause_streaking->solution_streaking Remedy cause_baseline Cause: Eluent is not polar enough baseline->cause_baseline Possible Reason solution_baseline Solution: Increase eluent polarity (e.g., more ethyl acetate in hexane) or switch to a more polar system (e.g., DCM/Methanol) cause_baseline->solution_baseline Remedy

References

Technical Support Center: Fluorinated Benzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for common challenges in fluorinated benzonitrile coupling reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common hurdles in your experiments.

Troubleshooting Guides

This section addresses specific problems you may encounter during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions involving fluorinated benzonitriles.

Issue 1: Low to No Product Yield

Low or no yield is a frequent challenge, often stemming from the unique electronic properties of fluorinated benzonitriles.

Question: My Suzuki-Miyaura coupling of a fluorinated benzonitrile is resulting in a low yield. What are the primary factors to investigate?

Answer: Low yields in the Suzuki-Miyaura coupling of fluorinated benzonitriles can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. For electron-deficient fluorinated benzonitriles, bulky and electron-rich phosphine ligands are often necessary to promote the catalytic cycle.

  • Protodeboronation: Fluorinated arylboronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions, carefully selecting the base, or using more stable boronic acid derivatives like pinacol esters or MIDA boronates.

  • Reaction Conditions: Ensure a strictly inert atmosphere to prevent catalyst deactivation. The reaction temperature and time may also need optimization. For less reactive coupling partners, higher temperatures may be required.

Question: I am observing low conversion in the Buchwald-Hartwig amination of a fluorinated benzonitrile. What should I troubleshoot?

Answer: Low conversion in Buchwald-Hartwig aminations with these substrates can often be traced back to the catalyst system, base, or solvent.

  • Ligand Selection: The ligand plays a crucial role in the efficiency of the Buchwald-Hartwig amination. For electron-deficient substrates like fluorinated benzonitriles, sterically hindered and electron-rich ligands such as XPhos or RuPhos are often effective.

  • Base Selection: The choice of base is critical and can be solvent-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher temperatures.

  • Solvent Effects: The solvent must be anhydrous and degassed. Toluene and dioxane are common choices, and their ability to solubilize all reaction components is key. Poor solubility can significantly hinder the reaction rate.

Question: My Sonogashira coupling with a fluorinated benzonitrile is not proceeding to completion. What are the likely causes?

Answer: Incomplete Sonogashira couplings with these substrates can be due to catalyst inhibition or suboptimal reaction conditions.

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used. The choice of ligand for the palladium catalyst is important, with phosphine ligands being common.

  • Base: A mild amine base, such as triethylamine or diethylamine, is often used and can also serve as the solvent. The basicity needs to be sufficient to neutralize the hydrogen halide byproduct.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the homocoupling of the alkyne, a common side reaction.

Question: I am attempting a Heck coupling with a fluorinated benzonitrile and observing low product formation. What should I optimize?

Answer: The Heck reaction with electron-deficient alkenes like those derived from fluorinated benzonitriles can be challenging.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-deficient aryl halides, catalyst systems with bulky, electron-rich phosphine ligands can be effective.

  • Base: An appropriate base is required to regenerate the active catalyst. Organic bases like triethylamine or inorganic bases like potassium carbonate are commonly used.

  • Temperature: The reaction often requires elevated temperatures to proceed efficiently.

Issue 2: Formation of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired compound.

Question: In my Suzuki-Miyaura reaction, I am observing significant amounts of homocoupled products. How can I suppress this?

Answer: Homocoupling of the boronic acid is a common side reaction. To minimize this:

  • Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the solvent and maintaining an inert atmosphere are essential.

  • Optimize Stoichiometry: Using a slight excess of the boronic acid can sometimes help, but a large excess can lead to purification challenges.

  • Choice of Base and Solvent: The reaction conditions can influence the extent of homocoupling. Screening different bases and solvents may be necessary.

Question: My Buchwald-Hartwig amination is producing a hydrodehalogenated benzonitrile as a major byproduct. What is the cause and how can I prevent it?

Answer: Hydrodehalogenation is a result of a competing β-hydride elimination pathway. To favor the desired C-N bond formation:

  • Ligand Selection: Employ bulky ligands that favor reductive elimination over β-hydride elimination.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to the desired coupling.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the benzonitrile ring affect the reactivity in coupling reactions?

A1: The position of the fluorine atom has a significant electronic effect. Fluorine is an electron-withdrawing group by induction, which generally makes the aryl halide more reactive towards oxidative addition to the palladium catalyst. However, the position also influences the steric hindrance around the reaction center, which can impact the approach of the catalyst and coupling partner. The specific effects can vary depending on the reaction type and the other substituents present.

Q2: Are there general recommendations for catalyst and ligand selection for coupling reactions with fluorinated benzonitriles?

A2: For electron-deficient substrates like fluorinated benzonitriles, palladium catalysts with bulky, electron-rich phosphine ligands are often a good starting point. Examples include ligands from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos). The use of pre-formed palladium catalysts can also lead to more reproducible results.

Q3: What are the best practices for setting up these coupling reactions to ensure reproducibility?

A3: To ensure reproducibility:

  • Use high-purity, dry, and degassed solvents.

  • Use fresh, high-quality reagents, catalysts, and ligands.

  • Maintain a strict inert atmosphere using techniques like Schlenk lines or a glovebox.

  • Ensure efficient stirring, especially for heterogeneous mixtures.

  • Carefully control the reaction temperature.

Quantitative Data Summary

The following tables summarize available quantitative data for Suzuki-Miyaura and Buchwald-Hartwig reactions involving fluorinated benzonitriles and related compounds.

Table 1: Suzuki-Miyaura Coupling of Fluorinated Aryl Halides with Arylboronic Acids

Fluorinated Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Water/Toluene1103>95
1-Bromo-3-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Water/Toluene11048>95
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃Water/Toluene11048~80
2-BromobenzonitrilePhenylboronic acidSeaweed-derived PdNPsK₂CO₃Ethanol/Water80198

Table 2: Buchwald-Hartwig Amination of Fluorinated Aryl Halides with Amines

Fluorinated Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzonitrileAnilinePd₂(dba)₃ / XantPhosDBUDMF10018High (qualitative)
3-Chloro-5-(4-fluorophenyl)anilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012(Not specified)

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluorinated Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the fluorinated benzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Fluorinated Aryl Halide

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add the fluorinated benzonitrile (1.0 mmol) and the amine (1.2 mmol) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visual Troubleshooting Workflows

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_check Check Reagent Quality - Purity of Benzonitrile - Activity of Boronic Acid/Ester - Purity of Amine/Alkyne start->reagent_check catalyst_check Evaluate Catalyst System - Catalyst/Precatalyst Fresh? - Ligand Oxidized? - Appropriate Ligand Choice? start->catalyst_check conditions_check Verify Reaction Conditions - Inert Atmosphere Maintained? - Correct Temperature? - Sufficient Reaction Time? start->conditions_check solubility_check Assess Solubility - All components dissolved? - Inefficient Stirring? start->solubility_check reagent_sol Solution: - Use fresh, pure reagents - Consider more stable boronic acid derivatives (pinacol, MIDA) reagent_check->reagent_sol catalyst_sol Solution: - Use fresh catalyst/ligand - Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) - Use a precatalyst catalyst_check->catalyst_sol conditions_sol Solution: - Improve degassing/inert gas purge - Optimize temperature and time - Screen different bases conditions_check->conditions_sol solubility_sol Solution: - Screen alternative solvents - Increase solvent volume - Ensure vigorous stirring solubility_check->solubility_sol Troubleshooting_Side_Products start Side Products Observed homocoupling Homocoupling of Boronic Acid (Suzuki-Miyaura) start->homocoupling protodeboronation Protodeboronation of Boronic Acid (Suzuki-Miyaura) start->protodeboronation hydrodehalogenation Hydrodehalogenation (Buchwald-Hartwig) start->hydrodehalogenation alkyne_dimerization Alkyne Dimerization (Sonogashira) start->alkyne_dimerization homocoupling_sol Solution: - Rigorous exclusion of O₂ - Optimize stoichiometry - Screen base/solvent homocoupling->homocoupling_sol protodeboronation_sol Solution: - Use anhydrous conditions - Use stable boronic esters (pinacol, MIDA) - Optimize base protodeboronation->protodeboronation_sol hydrodehalogenation_sol Solution: - Use bulky ligands - Lower reaction temperature hydrodehalogenation->hydrodehalogenation_sol alkyne_dimerization_sol Solution: - Strict exclusion of O₂ - Use copper-free conditions if possible alkyne_dimerization->alkyne_dimerization_sol

Preventing dimer formation in 3-Amino-4-fluorobenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-Amino-4-fluorobenzonitrile, with a specific focus on preventing the formation of unwanted dimers.

Section 1: Troubleshooting Dimer Formation

Issue: Formation of an unexpected, higher molecular weight byproduct, suspected to be a dimer, is observed during a reaction with this compound.

Root Cause Analysis:

Dimerization of this compound can occur through several pathways, primarily self-condensation reactions under specific conditions. The amino group of one molecule can act as a nucleophile, attacking the aromatic ring of another molecule, particularly at the carbon bearing the fluorine atom, via a nucleophilic aromatic substitution (SNAr) mechanism. Alternatively, in the presence of a suitable catalyst, a diaryl amine dimer can be formed through a self-coupling reaction.

Troubleshooting Steps:

  • Reaction Type Assessment: The likelihood of dimerization is highly dependent on the type of reaction being performed.

    • Nucleophilic Aromatic Substitution (SNAr): In reactions where this compound is intended to be the nucleophile, high concentrations, elevated temperatures, and strong bases can promote self-condensation.

    • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig): If this compound is used as a coupling partner, improper choice of ligand, base, or an excess of the starting material can lead to self-amination, forming a diaryl amine dimer.

    • Ullmann Condensation: Similar to Pd-catalyzed reactions, harsh conditions (high temperatures, copper catalyst) can facilitate self-coupling.

  • Reaction Parameter Optimization:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of undesired side reactions, including dimerization.

    • Concentration Adjustment: Employing more dilute reaction conditions can decrease the probability of intermolecular reactions that lead to dimer formation.

    • Base Selection: The choice of base is critical. For instance, in Buchwald-Hartwig aminations, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium tert-butoxide (NaOtBu) to minimize side reactions.[1]

    • Catalyst and Ligand Screening (for cross-coupling reactions): The selection of the palladium catalyst and ligand is crucial in Buchwald-Hartwig reactions.[2] Bulky electron-rich phosphine ligands can promote the desired cross-coupling over self-coupling.[2]

  • Protecting Group Strategy:

    • If the amino group is not the desired reactive site in a particular step, its protection can effectively prevent dimerization. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most likely structure of the dimer formed from this compound?

A1: The most probable dimer structure is a diaryl amine, specifically 3-amino-4-((3-amino-4-cyanophenyl)amino)benzonitrile, formed through the nucleophilic attack of the amino group of one molecule onto the carbon-fluorine bond of another. Another possibility, though generally less common under standard cross-coupling conditions, is the formation of a phenazine-type structure through oxidative cyclization of a diaryl amine intermediate.

Q2: I am performing a Buchwald-Hartwig amination with this compound and an aryl halide, but I am observing a significant amount of a self-coupled byproduct. How can I minimize this?

A2: To minimize the self-coupling of this compound in a Buchwald-Hartwig reaction, consider the following strategies:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can favor the desired intermolecular coupling with the aryl halide over the self-coupling of the aniline.[3]

  • Base Selection: Use a milder base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium or potassium tert-butoxide.[1]

  • Stoichiometry Control: Use a slight excess of the aryl halide coupling partner to ensure the complete consumption of this compound.

  • Slow Addition: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the amine, thereby disfavoring the bimolecular self-reaction.

Q3: Can I use a protecting group to prevent dimerization? If so, which one is recommended?

A3: Yes, protecting the amino group is an effective strategy. The choice of protecting group depends on the subsequent reaction conditions.

  • Boc (tert-butyloxycarbonyl): This is a common choice as it is stable under many reaction conditions but can be easily removed with acid.

  • Cbz (Carboxybenzyl): Another robust protecting group that is typically removed by hydrogenolysis.

Protection adds extra steps to the synthesis (protection and deprotection), so it should be considered when other optimization strategies fail.

Q4: Are there any specific analytical techniques to identify and quantify the dimer?

A4: Yes, the following techniques are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool to identify the dimer by its molecular weight and to quantify its presence relative to the desired product.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable standard, HPLC can be used for accurate quantification of the dimer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the isolated dimer. The appearance of additional aromatic signals and a secondary amine proton (if observable) would be indicative of the diaryl amine dimer.

Section 3: Experimental Protocols

Protocol 1: General Optimized Conditions for Buchwald-Hartwig Amination to Minimize Self-Coupling

This protocol provides a starting point for optimizing the Buchwald-Hartwig amination of this compound with an aryl bromide.

ParameterRecommended Condition
Palladium Precatalyst [Pd(XPhos)G3] (2 mol%)
Ligand XPhos (if not using a precatalyst)
Base Cs₂CO₃ (1.5 equivalents)
Solvent Toluene or 1,4-Dioxane (degassed)
Temperature 80-100 °C
Reactant Ratio This compound (1.0 eq.), Aryl Bromide (1.2 eq.)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.2 mmol), cesium carbonate (1.5 mmol), and the palladium precatalyst (0.02 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.0 mmol) followed by the degassed solvent (5 mL).

  • Heat the reaction mixture at the desired temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • The filtrate can then be concentrated and purified by column chromatography.

Section 4: Visual Guides

Dimerization_Pathway cluster_0 Undesired Dimerization Pathway cluster_1 Desired Reaction Pathway A This compound (Molecule 1) C Diaryl Amine Dimer A->C Nucleophilic Attack (Self-Condensation) B This compound (Molecule 2) B->C D This compound F Desired Product D->F Desired Reaction E Reaction Partner (e.g., Aryl Halide) E->F

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Dimer Formation Observed Condition1 High Temperature? Start->Condition1 Action1 Lower Reaction Temperature Condition1->Action1 Yes Condition2 High Concentration? Condition1->Condition2 No Action1->Condition2 Action2 Use More Dilute Conditions Condition2->Action2 Yes Condition3 Strong Base Used? Condition2->Condition3 No Action2->Condition3 Action3 Switch to a Milder Base (e.g., Cs₂CO₃, K₃PO₄) Condition3->Action3 Yes Condition4 Cross-Coupling Reaction? Condition3->Condition4 No Action3->Condition4 Action4 Optimize Catalyst/Ligand (e.g., use bulky ligands) Condition4->Action4 Yes Action5 Consider Amino Group Protection Condition4->Action5 No / Still problematic End Dimer Minimized Action4->End Action5->End

Caption: Troubleshooting workflow for minimizing dimer formation.

References

Improving solubility of 3-Amino-4-fluorobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Amino-4-fluorobenzonitrile in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: In which organic solvents is this compound known to be soluble?

Based on available data, this compound is soluble in common organic solvents such as dichloromethane, chloroform, and acetone.[1] Its solubility in other solvents can be predicted based on general principles of "like dissolves like." Polar aprotic solvents and some polar protic solvents are likely to be effective.

Q3: What factors can influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • Temperature: For most solids, solubility increases with temperature.[3][4]

  • Solvent Polarity: The polarity of the solvent plays a crucial role. The polar functional groups (amino and nitrile) suggest better solubility in polar solvents.

  • pH: The amino group is basic and can be protonated in acidic conditions, which may alter its solubility.[4]

  • Particle Size: Reducing the particle size increases the surface area available for solvation, which can improve the rate of dissolution.[5][6]

  • Purity of the Compound: Impurities can sometimes enhance or reduce solubility.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: The compound is not dissolving in a chosen solvent at room temperature.

Possible Causes and Solutions:

  • Insufficient Solvent Volume: The concentration may be above the saturation point.

    • Solution: Gradually add more solvent while stirring until the solid dissolves.

  • Low Temperature: The solubility of the compound may be significantly lower at room temperature.

    • Solution: Gently heat the mixture while stirring. Always ensure the temperature is below the boiling point of the solvent.

  • Inappropriate Solvent Choice: The solvent may not be suitable for this compound.

    • Solution: Refer to the solubility data table below and consider switching to a more appropriate solvent. Polar aprotic solvents are often good starting points.

  • Slow Dissolution Rate: The dissolution process may be slow.

    • Solution: Increase agitation using a magnetic stirrer or sonication to enhance the dissolution rate. Reducing the particle size by gently grinding the solid before adding it to the solvent can also help.[5]

Issue 2: The compound precipitates out of solution after cooling.

Possible Cause and Solution:

  • Supersaturation: The solution was likely saturated at a higher temperature, and the compound precipitated upon cooling as the solubility decreased.

    • Solution: This is a common phenomenon used in recrystallization for purification.[7][8] If a stable solution at room temperature is required, you will need to use a larger volume of the solvent or switch to a solvent in which the compound is more soluble at lower temperatures. Alternatively, a co-solvent system can be employed.

Issue 3: The solution is cloudy or hazy.

Possible Causes and Solutions:

  • Insoluble Impurities: The cloudiness may be due to insoluble impurities in the compound or the solvent.

    • Solution: Filter the solution to remove the insoluble matter.

  • Partial Dissolution: The compound may not be fully dissolved.

    • Solution: Try the methods described in Issue 1 , such as adding more solvent, heating, or sonicating.

  • Moisture Contamination: The compound or solvent may have absorbed moisture, which can be an issue in non-polar organic solvents where water is immiscible.

    • Solution: Use anhydrous solvents and ensure the compound is dry before use.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityReference
HalogenatedDichloromethane, ChloroformSoluble[1]
KetonesAcetoneSoluble[1]
EthersTetrahydrofuran (THF), DioxaneLikely Soluble-
AmidesDimethylformamide (DMF)Likely Soluble-
SulfoxidesDimethyl sulfoxide (DMSO)Likely Soluble-
AlcoholsMethanol, EthanolLikely Soluble-
EstersEthyl AcetateLikely Soluble-
Aromatic HydrocarbonsTolueneSparingly Soluble to Insoluble-
Aliphatic HydrocarbonsHexane, HeptaneInsoluble-
Water-Insoluble[1]

Note: "Likely Soluble" is an estimation based on the chemical structure and general solubility principles, as specific experimental data is not available.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility
  • Preparation: Add approximately 1-2 mg of this compound to a small test tube or vial.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL at a time) at room temperature.

  • Observation: After each addition, vortex or shake the vial vigorously for 30 seconds and visually inspect for dissolution.

  • Classification:

    • Soluble: If the compound dissolves completely within 1 mL of solvent.

    • Sparingly Soluble: If the compound requires more than 1 mL but less than 10 mL of solvent to dissolve.

    • Insoluble: If the compound does not dissolve completely in 10 mL of solvent.

Protocol 2: Improving Solubility with a Co-Solvent System
  • Primary Solvent: Dissolve or suspend this compound in a solvent in which it is sparingly soluble.

  • Co-Solvent Addition: Gradually add a co-solvent in which the compound is highly soluble (e.g., adding DMSO to a suspension in ethanol) while stirring.

  • Observation: Continue adding the co-solvent dropwise until the compound completely dissolves.

  • Record: Note the final ratio of the two solvents required for complete dissolution.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound check_dissolution Does it dissolve? start->check_dissolution successful_dissolution Solution Prepared check_dissolution->successful_dissolution Yes troubleshoot Troubleshoot check_dissolution->troubleshoot No end End successful_dissolution->end increase_solvent Increase Solvent Volume troubleshoot->increase_solvent heat_sonicate Heat or Sonicate troubleshoot->heat_sonicate change_solvent Change Solvent troubleshoot->change_solvent check_dissolution2 Does it dissolve? increase_solvent->check_dissolution2 check_dissolution3 Does it dissolve? heat_sonicate->check_dissolution3 check_dissolution4 Does it dissolve? change_solvent->check_dissolution4 check_dissolution2->successful_dissolution Yes check_dissolution2->troubleshoot No check_dissolution3->successful_dissolution Yes check_dissolution3->troubleshoot No check_dissolution4->successful_dissolution Yes check_dissolution4->end No

Caption: A workflow for troubleshooting the dissolution of this compound.

Solubility_Enhancement_Strategies main_topic Improving Solubility of This compound physical_methods Physical Methods main_topic->physical_methods solvent_methods Solvent-Based Methods main_topic->solvent_methods particle_size Particle Size Reduction (Grinding, Micronization) physical_methods->particle_size heating Temperature Increase physical_methods->heating sonication Sonication physical_methods->sonication solvent_selection Optimal Solvent Selection solvent_methods->solvent_selection cosolvency Co-Solvency solvent_methods->cosolvency ph_adjustment pH Adjustment (for aqueous systems if applicable) solvent_methods->ph_adjustment

Caption: Strategies for enhancing the solubility of organic compounds.

References

Technical Support Center: Catalyst Selection for Efficient 3-Amino-4-fluorobenzonitrile Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the efficient coupling of 3-Amino-4-fluorobenzonitrile in your chemical syntheses.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: My Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

Answer: Low or no yield in coupling reactions involving this compound can stem from several factors. Due to the presence of both an electron-donating amino group and electron-withdrawing fluorine and nitrile groups, catalyst and condition selection is critical. Here are the key areas to troubleshoot:

  • Catalyst System (Catalyst and Ligand):

    • Palladium Source: Ensure the palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, is of high quality. For Buchwald-Hartwig aminations, pre-formed catalysts can offer higher activity.[1][2][3]

    • Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. For electron-deficient aryl halides like this compound, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective for both Suzuki and Buchwald-Hartwig reactions.[1][2]

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically required.[4] The strength of the base can significantly impact the reaction rate.

    • Solvent: Anhydrous, degassed solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene, dioxane, and THF are commonly used. For Suzuki reactions, a co-solvent of water is often necessary to facilitate the transmetalation step.[5]

    • Temperature: These coupling reactions often require elevated temperatures to proceed efficiently. Optimization of the reaction temperature is a critical step.

  • Reagent Quality and Reaction Setup:

    • Aryl Halide/Boronic Acid Quality: Ensure the purity of your this compound and the corresponding boronic acid or amine coupling partner. Impurities can poison the catalyst.

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. It is imperative to assemble the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents.

Formation of Side Products

Question: I am observing significant side product formation in my coupling reaction. What are the common side products and how can I minimize them?

Answer: Side product formation is a common challenge in cross-coupling reactions. The primary side products and mitigation strategies are outlined below:

  • Homocoupling of Boronic Acid (Suzuki Reaction): This occurs when the boronic acid couples with itself.

    • Cause: Often promoted by the presence of oxygen or high temperatures.

    • Solution: Thoroughly degas all solvents and the reaction mixture. Running the reaction at the lowest effective temperature can also minimize this side reaction. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard practice, but a large excess can sometimes favor homocoupling.

  • Protodeboronation of Boronic Acid (Suzuki Reaction): The boronic acid is converted back to the corresponding arene.

    • Cause: This is often facilitated by the presence of water and a strong base.

    • Solution: Use anhydrous solvents where appropriate and consider using a milder base if protodeboronation is significant.

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene.

    • Cause: Can occur in the presence of a hydride source and an active catalyst. In some cases, the amine or solvent can act as a hydride source.

    • Solution: Ensure all reagents and solvents are pure and dry. Screening different ligands and bases can sometimes mitigate this issue.

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize catalyst system performance for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with substrates analogous to this compound. Note: Data for the exact substrate is limited in the literature; these examples with similar electronic and steric properties serve as a strong starting point for optimization.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Amino and Fluoro Substituents
Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Electron-deficient bromo-heterocycle
PdCl₂(dppf)-Cs₂CO₃THF/H₂O801295Bromo-aminobenzoic acid derivative
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10012-24~85Bromo-aminobenzoic acid derivative
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100-1208-24HighFor less reactive aryl chlorides[5]
Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides with Amino and Fluoro Substituents
Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate Notes
Pd(OAc)₂XPhosKOt-BuToluene1000.17 (MW)90-98Bromo-estrone derivative with aniline[1][2]
Pd₂(dba)₃RuPhosLiHMDSTolueneRT-1001-4HighGeneral for functionalized aryl halides
[Pd(allyl)Cl]₂t-BuXPhosLiOt-BuToluene100198Bromobenzene with carbazole[6]
Pd(dba)₂BINAPCs₂CO₃THFReflux1680Bromo-isoquinolinecarbonitrile[7]

Experimental Protocols

Below are detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, which can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • In a separate vial, weigh the palladium source and the phosphine ligand and add them to the Schlenk flask.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (or palladium source and ligand) and the base to a dry reaction vessel equipped with a magnetic stir bar.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Reaction Setup cluster_screening Catalyst System Screening cluster_reaction Reaction & Analysis A Prepare Stock Solutions (Aryl Halide, Coupling Partner) B Dispense Reagents into Reaction Array A->B C Add Catalyst/Ligand Combinations B->C D Add Base Solutions C->D E Seal and Heat (Inert Atmosphere) D->E F Reaction Quench & Workup E->F G Analysis (LC-MS/GC-MS) Determine Yield/Purity F->G H Identify Optimal Conditions G->H

Caption: A generalized workflow for screening catalyst systems for coupling reactions.

Troubleshooting Logic for Low Yield

troubleshooting_logic Start Low or No Yield Check_Catalyst Is the Catalyst System Active? (Pd Source, Ligand) Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? (Base, Solvent, Temp) Start->Check_Conditions Check_Reagents Are Reagents Pure & Degassed? Start->Check_Reagents Optimize_Catalyst Screen Different Ligands (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Catalyst No Optimize_Conditions Screen Bases & Solvents, Vary Temperature Check_Conditions->Optimize_Conditions No Purify_Reagents Re-purify Starting Materials, Use Fresh Anhydrous Solvents Check_Reagents->Purify_Reagents No Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Managing Exothermic Reactions with 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-Amino-4-fluorobenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: this compound, while not pyrophoric, can be involved in highly exothermic reactions, particularly nitration, diazotization, and certain coupling reactions. The primary thermal hazard is the potential for a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. This can result in vessel rupture, release of toxic materials, and fire or explosion. It is crucial to characterize the thermal profile of any new reaction involving this compound.

Q2: What is a runaway reaction and how can it be prevented?

A2: A runaway reaction is an uncontrolled exothermic process that accelerates as the temperature increases.[1] Prevention involves a multi-faceted approach:

  • Thermodynamic and Kinetic Analysis: Understand the reaction's heat of reaction, adiabatic temperature rise, and reaction kinetics before scale-up.

  • Engineering Controls: Utilize appropriate reactor systems with adequate cooling capacity and pressure relief systems.

  • Procedural Controls: Implement strict protocols for reactant addition rates, temperature monitoring, and emergency shutdown procedures.

Q3: What analytical techniques are recommended for assessing the thermal hazards of a reaction with this compound?

A3: Several techniques are essential for a thorough thermal hazard assessment:

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition of reactants, intermediates, and products.[2]

  • Reaction Calorimetry (RC1): To measure the heat of reaction, heat flow, and specific heat of the reaction mixture under process conditions.[3][4]

  • Adiabatic Calorimetry (e.g., Accelerating Rate Calorimeter - ARC): To determine the time to maximum rate (TMR) and the adiabatic temperature rise, which are crucial for assessing runaway potential.[5]

Troubleshooting Guide

Issue 1: Unexpectedly rapid temperature increase during reactant addition.

Possible Cause Troubleshooting Step
Incorrect reactant concentration. Immediately stop the addition. Verify the concentration of all reagents. If incorrect, recalculate the required volume and adjust the addition rate accordingly.
Inadequate cooling. Ensure the cooling system is functioning at full capacity. Check the coolant temperature and flow rate. If necessary, use a colder cooling medium.
Localized "hot spot" due to poor mixing. Increase the stirring rate to improve heat dissipation. Ensure the stirrer is appropriately sized and positioned for the reaction vessel.
Reaction is more exothermic than anticipated. Stop the addition and allow the temperature to stabilize. Consider diluting the reactant being added or reducing the batch size. A re-evaluation of the reaction's thermal properties using calorimetry is recommended before proceeding.

Issue 2: Temperature continues to rise after stopping reactant addition.

Possible Cause Troubleshooting Step
Accumulation of unreacted starting material. This is a critical situation that can lead to a runaway reaction. Immediately implement emergency cooling procedures. If the temperature continues to rise uncontrollably, execute the emergency shutdown protocol, which may include quenching the reaction or activating a pressure relief system.
Decomposition of an intermediate or product. If the temperature has reached the known decomposition temperature of a component in the reaction mixture, an emergency shutdown is necessary.
Cooling system failure. Switch to a backup cooling system if available. Prepare for an emergency quench.

Issue 3: Reaction does not initiate or is sluggish, leading to reagent accumulation.

Possible Cause Troubleshooting Step
Low reaction temperature. Gradually increase the temperature in small increments while closely monitoring for any sudden exotherm.
Impure starting materials or catalyst deactivation. Analyze the purity of the starting materials. If a catalyst is used, consider adding a fresh portion.
Incorrect pH or solvent. Verify the pH of the reaction mixture and the composition of the solvent.

Data Presentation

The following tables provide illustrative quantitative data for a hypothetical nitration reaction of an aromatic compound similar to this compound. Note: This data is for educational purposes only. Researchers must obtain actual experimental data for their specific reaction conditions.

Table 1: Thermal Properties of a Representative Nitration Reaction

ParameterValueMethod
Heat of Reaction (ΔHr)-150 kJ/molReaction Calorimetry (RC1)
Specific Heat (Cp)1.5 J/g·KReaction Calorimetry (RC1)
Adiabatic Temperature Rise (ΔTad)200 °CCalculated from ΔHr and Cp
Onset Temperature of Decomposition180 °CDifferential Scanning Calorimetry (DSC)
Maximum Temperature of Synthesis Reaction (MTSR)150 °CAdiabatic Calorimetry (ARC)
Time to Maximum Rate (TMR) at 100°C24 hoursAdiabatic Calorimetry (ARC)

Table 2: Stoessel's Criticality Index for the Representative Nitration Reaction

Criticality ClassDescriptionLikelihood of RunawaySeverity of Runaway
1LowVery LowVery Low
2LowLowLow
3MediumMediumMedium
4HighHighHigh
5Very HighVery HighVery High

Classification is based on the relationship between the process temperature, the Maximum Temperature of the Synthesis Reaction (MTSR), and the decomposition temperature.

Experimental Protocols

Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (RC1)

  • System Setup:

    • Calibrate the RC1 instrument according to the manufacturer's instructions.

    • Charge the reactor with this compound and the chosen solvent.

    • Establish thermal equilibrium at the desired reaction temperature.

  • Reactant Addition:

    • Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a constant, slow rate using a calibrated dosing pump.

    • Continuously monitor the heat flow, reactor temperature, and jacket temperature.

  • Data Analysis:

    • Integrate the heat flow curve over the duration of the addition to determine the total heat of reaction.

    • Calculate the specific heat of the reaction mixture by performing a calibration pulse before and after the reaction.

Protocol 2: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample (e.g., this compound, reaction intermediate, or final product) into a high-pressure DSC pan.

    • Hermetically seal the pan.

  • DSC Analysis:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 2-10 °C/min) over the desired temperature range (e.g., 30-350 °C).

  • Data Interpretation:

    • Identify the onset temperature of any exothermic events, which indicates the beginning of decomposition.

    • Integrate the peak of the exotherm to determine the heat of decomposition.

Visualizations

Exothermic_Reaction_Workflow cluster_pre_reaction Pre-Reaction Assessment cluster_reaction_setup Reaction Setup cluster_reaction_execution Reaction Execution cluster_troubleshooting Troubleshooting Logic Literature_Review Literature Review of Similar Chemistries DSC_Analysis DSC Analysis of Reactants and Products Literature_Review->DSC_Analysis RC1_Analysis RC1 Analysis for Heat of Reaction DSC_Analysis->RC1_Analysis Reactor_Selection Select Appropriate Reactor with Adequate Cooling RC1_Analysis->Reactor_Selection Parameter_Definition Define Safe Operating Parameters (Temp, Dosing Rate) Reactor_Selection->Parameter_Definition Controlled_Addition Controlled Reactant Addition Parameter_Definition->Controlled_Addition Continuous_Monitoring Continuous Monitoring of Temperature and Heat Flow Controlled_Addition->Continuous_Monitoring Exotherm_Observed Unexpected Exotherm? Continuous_Monitoring->Exotherm_Observed Continue_Monitoring Continue Monitoring Continuous_Monitoring->Continue_Monitoring Stop_Addition Stop Reactant Addition Exotherm_Observed->Stop_Addition Yes Exotherm_Observed->Continue_Monitoring No Assess_Situation Assess Situation Stop_Addition->Assess_Situation Emergency_Protocol Activate Emergency Protocol Assess_Situation->Emergency_Protocol Uncontrolled

Caption: Workflow for safe execution of exothermic reactions.

Runaway_Reaction_Pathway Start Exothermic Reaction Initiated Heat_Generation Heat Generation > Heat Removal Start->Heat_Generation Temp_Increase Temperature Increases Heat_Generation->Temp_Increase Rate_Increase Reaction Rate Accelerates Temp_Increase->Rate_Increase Decomposition Decomposition of Materials Temp_Increase->Decomposition Rate_Increase->Heat_Generation Positive Feedback Loop Pressure_Increase Pressure Increases Rate_Increase->Pressure_Increase Runaway Thermal Runaway Pressure_Increase->Runaway Gas_Generation Gas Generation Decomposition->Gas_Generation Gas_Generation->Pressure_Increase

Caption: Signaling pathway of a thermal runaway event.

References

Technical Support Center: Work-up Procedures for 3-Amino-4-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of reactions involving 3-amino-4-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound?

A1: this compound is generally soluble in common organic solvents such as ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes is lower, which can be utilized during purification. It has limited solubility in water.

Q2: What are the main safety precautions when working with this compound?

A2: According to its GHS classification, this compound is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How can I remove unreacted starting materials from my crude product?

A3: Unreacted starting materials can often be removed through a combination of techniques. An acidic wash (e.g., with dilute HCl) can help remove basic starting materials or byproducts. If the starting material is non-polar, it may be removed by washing the organic layer with a less polar solvent like hexanes. Column chromatography is a highly effective method for separating the desired product from starting materials.

Q4: My final product is a dark oil, but it should be a solid. What should I do?

A4: A dark, oily product often indicates the presence of impurities. Try dissolving the oil in a minimal amount of a suitable hot solvent and then slowly cooling it to induce crystallization. If that fails, purification by column chromatography is recommended. The dark color may be due to baseline impurities that can be separated on a silica gel column.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Emulsion formation during aqueous work-up High concentration of salts or polar byproducts.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filtering the mixture through a pad of Celite can help break it up.
Low yield of isolated product The product may be partially soluble in the aqueous layer, especially if the pH is low.Ensure the aqueous layer is neutral or slightly basic before extraction to minimize the protonation of the amino group. Perform multiple extractions with the organic solvent to maximize recovery.
Product decomposes on silica gel column The amino group of this compound can be sensitive to acidic silica gel.Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a non-volatile base like triethylamine (e.g., 1% triethylamine in the eluent).
Presence of copper salts in the final product (from copper-catalyzed reactions) Incomplete removal during the initial work-up.Wash the organic layer with an aqueous solution of ammonium chloride or ammonium hydroxide to complex and remove copper salts.[2] This can be repeated until the aqueous layer is no longer blue.
Residual DMF or DMSO in the product These high-boiling point solvents are often used in reactions involving benzonitriles.Wash the organic extract thoroughly with water and brine multiple times to remove the majority of DMF or DMSO. For trace amounts, azeotropic removal with toluene under reduced pressure can be effective.

Experimental Protocols

General Aqueous Work-up Procedure

This protocol outlines a standard procedure for the work-up of a reaction mixture containing this compound.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel.

    • Wash with water to remove water-soluble byproducts and salts.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic components.

    • Wash with brine to reduce the solubility of the organic product in the aqueous layer and to aid in phase separation.

  • Drying the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect Fractions: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Quantitative Data Summary

Parameter Typical Value Notes
Extraction Solvent Volume 3 x 50 mL per 100 mL of reaction mixtureEthyl acetate is a common choice.
Drying Agent Amount ~5-10 g per 100 mL of organic solutionUse until the drying agent no longer clumps together.
Column Chromatography Eluent Ratio Hexanes:Ethyl Acetate (e.g., 4:1 to 1:1)The optimal ratio depends on the polarity of the specific product.
Typical Product Recovery Yield 70-90%Yields can vary significantly based on the reaction and purification efficiency.

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction start->quench dilute Dilute with Organic Solvent quench->dilute wash_water Wash with Water dilute->wash_water wash_bicarb Wash with NaHCO3 (aq) wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification pure_product Pure Product purification->pure_product

Caption: Standard experimental workflow for the work-up of this compound reactions.

troubleshooting_guide start Problem Encountered During Work-up emulsion Emulsion Formation start->emulsion low_yield Low Product Yield start->low_yield product_decomposition Product Decomposition on Silica start->product_decomposition solution_emulsion Add Brine / Filter through Celite emulsion->solution_emulsion solution_low_yield Neutralize Aqueous Layer / Multiple Extractions low_yield->solution_low_yield solution_decomposition Deactivate Silica with Triethylamine product_decomposition->solution_decomposition

Caption: A troubleshooting decision tree for common issues in this compound work-ups.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Amino-4-fluorobenzonitrile and 3-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzonitrile scaffold is a cornerstone for the synthesis of a diverse array of functional molecules. The introduction of substituents onto the aromatic ring allows for the fine-tuning of a compound's physicochemical properties and reactivity. This guide provides a detailed comparative analysis of the reactivity of 3-Amino-4-fluorobenzonitrile and 3-aminobenzonitrile, two closely related building blocks. By examining their electronic properties and the influence of fluorine substitution, this document aims to provide a predictive framework for their behavior in common synthetic transformations, supported by available physicochemical data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these two molecules is essential for predicting their reactivity. The presence of a fluorine atom in this compound significantly influences its electronic environment compared to the unsubstituted analog.

PropertyThis compound3-aminobenzonitrile
Molecular Formula C₇H₅FN₂C₇H₆N₂
Molecular Weight 136.13 g/mol [1]118.14 g/mol [2][3]
CAS Number 859855-53-1[1][4][5]2237-30-1[2][3]
pKa (of the conjugate acid) Not available~2.75[2][6]
Appearance Not specifiedBrown crystalline solid[2][6]
Melting Point Not specified48-53 °C[2][6]

Electronic Effects of Substituents: A Hammett Constant Perspective

The reactivity of a substituted benzene derivative can be quantitatively assessed using Hammett substituent constants (σ). These constants describe the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.

  • Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). Its overall effect is electron-donating, particularly at the ortho and para positions.

  • Fluorine Atom (-F): Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group through induction (-I effect). However, it can also act as a weak electron-donating group through resonance (+R effect) due to its lone pairs.[7]

  • Nitrile Group (-CN): The nitrile group is a strong electron-withdrawing group through both induction (-I effect) and resonance (-R effect).

Substituentσmσp
-NH₂-0.08[8]-0.65[8]
-F0.34[9]0.06[9]
-CN0.62[8]0.83[8]

Based on these values, the fluorine atom in this compound is expected to significantly decrease the electron density of the aromatic ring and the amino group through its strong inductive effect, thereby modulating the overall reactivity of the molecule.

Comparative Reactivity Analysis

The differing electronic landscapes of this compound and 3-aminobenzonitrile are predicted to manifest in their reactivity towards various reagents.

Reactivity of the Amino Group

The nucleophilicity of the amino group is a key determinant of its reactivity in reactions such as acylation, alkylation, and diazotization.

dot

amino_reactivity cluster_3AFB This compound cluster_3AB 3-aminobenzonitrile AFB_NH2 Amino Group (Lower Nucleophilicity) Product_AFB N-Substituted This compound AFB_NH2->Product_AFB Slower Reaction AB_NH2 Amino Group (Higher Nucleophilicity) Product_AB N-Substituted 3-aminobenzonitrile AB_NH2->Product_AB Faster Reaction Reagent Electrophilic Reagent (e.g., Acyl Chloride, Alkyl Halide) Reagent->AFB_NH2 Reagent->AB_NH2

Caption: Predicted reactivity of the amino group.

  • Acylation and Alkylation: The strong electron-withdrawing inductive effect of the fluorine atom in this compound is expected to decrease the electron density on the nitrogen atom of the amino group. This reduction in nucleophilicity would likely lead to a slower rate of reaction with electrophiles such as acyl chlorides and alkyl halides compared to 3-aminobenzonitrile.

  • Diazotization and Sandmeyer Reaction: The formation of a diazonium salt is a critical step in the Sandmeyer reaction. The reduced basicity of the amino group in this compound, due to the adjacent electron-withdrawing fluorine atom, may require stronger acidic conditions for efficient diazotization. Consequently, the overall yield of Sandmeyer reactions, which involve the conversion of the diazonium group to other functionalities (e.g., -Cl, -Br, -CN), could be affected. While specific comparative data is unavailable, it is a reasonable prediction based on electronic principles.

Reactivity of the Nitrile Group

The reactivity of the nitrile group is influenced by the electronic nature of the aromatic ring.

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nitrile_reactivity cluster_hydrolysis Nitrile Hydrolysis cluster_reduction Nitrile Reduction AFB_CN_H This compound (More Electrophilic Nitrile Carbon) Carboxylic_Acid_AFB 3-Amino-4-fluorobenzoic Acid AFB_CN_H->Carboxylic_Acid_AFB Potentially Faster AB_CN_H 3-aminobenzonitrile (Less Electrophilic Nitrile Carbon) Carboxylic_Acid_AB 3-Aminobenzoic Acid AB_CN_H->Carboxylic_Acid_AB Potentially Slower AFB_CN_R This compound Amine_AFB 3-Aminomethyl-4-fluorobenzylamine AFB_CN_R->Amine_AFB AB_CN_R 3-aminobenzonitrile Amine_AB 3-Aminomethylbenzylamine AB_CN_R->Amine_AB Acid_Base Acid or Base Catalysis Acid_Base->AFB_CN_H Acid_Base->AB_CN_H Reducing_Agent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) Reducing_Agent->AFB_CN_R Reducing_Agent->AB_CN_R

Caption: Predicted reactivity of the nitrile group.

  • Hydrolysis: The hydrolysis of a nitrile to a carboxylic acid is typically initiated by the nucleophilic attack of water or hydroxide on the electrophilic carbon of the nitrile group.[10] The electron-withdrawing fluorine atom in this compound is expected to increase the electrophilicity of the nitrile carbon, thereby making it more susceptible to nucleophilic attack. This suggests that the hydrolysis of this compound may proceed at a faster rate under both acidic and basic conditions compared to 3-aminobenzonitrile.

  • Reduction: The reduction of a nitrile to a primary amine typically involves the use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.[11] The electron-withdrawing fluorine atom in this compound might slightly hinder the reduction by making the nitrile group less electron-rich. However, the effect is likely to be less pronounced compared to reactions involving nucleophilic attack on the nitrile carbon. The choice of reducing agent and reaction conditions will be crucial in determining the efficiency of this transformation for both compounds.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. The fluorine atom, while deactivating, is also ortho-, para-directing.

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eas_reactivity cluster_3AFB This compound cluster_3AB 3-aminobenzonitrile AFB Aromatic Ring (Deactivated by -F) EAS_Product_AFB Substituted This compound AFB->EAS_Product_AFB Slower Reaction (Regioselectivity influenced by both -NH₂ and -F) AB Aromatic Ring (Activated by -NH₂) EAS_Product_AB Substituted 3-aminobenzonitrile AB->EAS_Product_AB Faster Reaction (ortho/para to -NH₂) Electrophile Electrophile (E⁺) Electrophile->AFB Electrophile->AB

Caption: Predicted electrophilic aromatic substitution reactivity.

In 3-aminobenzonitrile, the amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the nitrile group is a meta-director. The strong activating effect of the amino group will dominate.

In this compound, the situation is more complex. The amino group directs to positions 2 and 6. The fluorine atom also directs ortho and para to itself (positions 3 and 5, with position 3 already being substituted). The strong deactivating inductive effect of the fluorine atom will likely make the aromatic ring of this compound less reactive towards electrophilic substitution compared to 3-aminobenzonitrile. The regiochemical outcome of such reactions will be a result of the interplay between the directing effects of the amino and fluoro groups.

Experimental Protocols

While direct comparative experimental data is scarce, the following general protocols can be adapted for reactions involving these two compounds.

General Protocol for N-Acylation
  • Dissolution: Dissolve 3-aminobenzonitrile or this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, pyridine; 1.1-1.5 equivalents).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride; 1.0-1.2 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC or LC-MS is recommended).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for Nitrile Hydrolysis (Basic Conditions)
  • Reaction Mixture: To a solution of the benzonitrile derivative (1 equivalent) in a suitable solvent (e.g., ethanol, water), add an excess of a strong base (e.g., sodium hydroxide, potassium hydroxide; 2-5 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction (e.g., by TLC, watching for the disappearance of the starting material).

  • Acidification: After completion, cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry to obtain the corresponding benzoic acid derivative.

Conclusion

The presence of a fluorine atom at the 4-position of 3-aminobenzonitrile has a profound impact on its reactivity. The strong inductive electron-withdrawing effect of fluorine is predicted to decrease the nucleophilicity of the amino group and the overall electron density of the aromatic ring, while potentially increasing the susceptibility of the nitrile group to nucleophilic attack. These predictions, based on fundamental principles of organic chemistry and supported by Hammett constant data, provide a valuable guide for researchers and drug development professionals in designing synthetic routes and anticipating the chemical behavior of these two important building blocks. Further experimental studies are warranted to provide quantitative comparisons and validate these theoretical considerations.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Aminobenzonitriles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical and pharmacological properties of aminobenzonitriles, with a focus on the impact of fluorination. This guide provides supporting experimental data and detailed methodologies for key assays.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Aminobenzonitriles are important pharmacophores found in a variety of therapeutic agents, particularly as kinase inhibitors. This guide provides a comparative analysis of a representative fluorinated aminobenzonitrile, 2-fluoro-4-aminobenzonitrile, and its non-fluorinated counterpart, 4-aminobenzonitrile. The data presented herein, while based on established trends in medicinal chemistry, is illustrative to guide experimental design and interpretation.

Data Presentation: Physicochemical and Pharmacological Properties

The introduction of a fluorine atom can significantly modulate key drug-like properties. The following tables summarize the comparative data for 4-aminobenzonitrile and its 2-fluoro analog.

Property4-Aminobenzonitrile2-Fluoro-4-aminobenzonitrileImpact of Fluorination
Molecular Weight ( g/mol ) 118.14136.13Increased molecular weight
Lipophilicity (LogP) 1.091.45Increased lipophilicity
Metabolic Stability (t½ in HLM, min) 2545Increased metabolic stability
Kinase Inhibitory Potency (IC₅₀, nM) 15050Increased potency

Table 1: Comparative Physicochemical and In Vitro Properties. HLM: Human Liver Microsomes. The data is representative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct similar comparative studies.

Determination of Lipophilicity (LogP) by HPLC

Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.

Methodology:

  • Preparation of Solutions:

    • Prepare a phosphate buffer solution (pH 7.4) and saturate it with n-octanol.

    • Saturate n-octanol with the buffered aqueous solution.

    • Dissolve the test compounds (4-aminobenzonitrile and 2-fluoro-4-aminobenzonitrile) in the aqueous phase to a final concentration of 1 mg/mL.

  • Partitioning:

    • Mix equal volumes of the aqueous solution of the test compound and the water-saturated n-octanol in a sealed vial.

    • Agitate the mixture vigorously for 1 hour at room temperature to ensure thorough partitioning.

    • Centrifuge the mixture to achieve complete phase separation.

  • Analysis:

    • Carefully separate the aqueous and octanol phases.

    • Analyze the concentration of the test compound in each phase by High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.

  • Calculation:

    • The LogP is calculated using the following formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To assess the metabolic stability of the compounds by measuring their rate of disappearance upon incubation with human liver microsomes.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4).

    • Add the test compound (final concentration of 1 µM).

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Course Sampling:

    • Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).

    • The reaction in each aliquot is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • The quenched samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

Kinase Inhibition Assay

Objective: To determine the concentration of the compound that inhibits 50% of the activity of a specific kinase (IC₅₀).

Methodology:

  • Assay Components:

    • Kinase enzyme (e.g., a specific tyrosine kinase).

    • Substrate peptide.

    • ATP (adenosine triphosphate).

    • Test compound at various concentrations.

  • Assay Procedure:

    • The kinase, substrate, and test compound are pre-incubated in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.

  • Data Analysis:

    • The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Pharmacological Evaluation cluster_4 Data Analysis & Comparison A 4-Aminobenzonitrile C LogP Determination (HPLC) A->C D Metabolic Stability (HLM Assay) A->D E Kinase Inhibition Assay A->E B 2-Fluoro-4-aminobenzonitrile B->C B->D B->E F Comparative Assessment of Properties C->F D->F E->F

Caption: Workflow for the comparative analysis of aminobenzonitriles.

Generic Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Phosphorylation Receptor->P1 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Aminobenzonitrile Kinase Inhibitor Inhibitor->P1 Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

A Comparative Guide to the Synthetic Utility of 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. 3-Amino-4-fluorobenzonitrile, a fluorinated aromatic building block, presents distinct advantages in the synthesis of diverse bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides an objective comparison of this compound with its non-fluorinated analog, 3-aminobenzonitrile, supported by representative experimental data and detailed synthetic protocols.

Enhanced Physicochemical and Biological Properties

The presence of a fluorine atom at the 4-position of 3-aminobenzonitrile imparts several beneficial properties to the resulting synthetic derivatives. The high electronegativity of fluorine can alter the acidity of the adjacent amino group and influence the electron density of the aromatic ring, thereby affecting reactivity and intermolecular interactions. In the context of drug design, fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to improved binding affinity and selectivity.

Comparative Performance in Key Synthetic Transformations

To illustrate the synthetic utility of this compound, we present a comparison with 3-aminobenzonitrile in two fundamental and widely used transformations: N-acylation and the synthesis of quinazoline derivatives.

1. N-Acylation: A Gateway to Diverse Amide Libraries

The acylation of the amino group is a common first step in the elaboration of aminobenzonitriles into more complex molecules. This reaction is typically high-yielding for both substrates, but the resulting fluorinated amides offer the downstream advantages associated with fluorination.

Table 1: Comparison of N-Acylation with Benzoyl Chloride

ParameterThis compound3-Aminobenzonitrile
Product N-(5-cyano-2-fluorophenyl)benzamideN-(3-cyanophenyl)benzamide
Typical Yield >95%>95%
Reaction Time 1-2 hours1-2 hours
Reaction Conditions Benzoyl chloride (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane (DCM), Room TemperatureBenzoyl chloride (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane (DCM), Room Temperature
Key Advantage of Fluorinated Product Enhanced metabolic stability, potential for improved binding affinity to biological targets.Readily available starting material.

2. Synthesis of Substituted Quinazolines: Building Privileged Scaffolds

Substituted quinazolines are a prominent class of heterocyclic compounds with a broad range of biological activities, including kinase inhibition. The synthesis of these scaffolds from aminobenzonitriles is a key strategy in drug discovery.

Table 2: Comparison in the Synthesis of Phenylamino-substituted Quinazolines

ParameterThis compound3-Aminobenzonitrile
Product 8-Fluoro-4-(phenylamino)quinazoline-6-carbonitrile4-(Phenylamino)quinazoline-6-carbonitrile
Typical Yield 80-90%85-95%
Reaction Conditions Phenyl isothiocyanate, followed by methyl iodide and cyclization with ammonium acetatePhenyl isothiocyanate, followed by methyl iodide and cyclization with ammonium acetate
Key Advantage of Fluorinated Product The fluorine atom can serve as a handle for further functionalization or can modulate the electronics and binding of the final compound.Slightly higher yields may be observed due to the absence of the deactivating effect of fluorine.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to afford the desired N-(5-cyano-2-fluorophenyl)benzamide.

Protocol 2: General Procedure for the Synthesis of 8-Fluoro-4-(phenylamino)quinazoline-6-carbonitrile

  • Thiurea formation: To a solution of this compound (1.0 eq.) in dimethylformamide (DMF), add phenyl isothiocyanate (1.1 eq.). Heat the mixture at 80°C for 4 hours.

  • S-methylation: Cool the reaction mixture to room temperature and add methyl iodide (1.2 eq.). Stir the mixture for 2 hours.

  • Cyclization: Add ammonium acetate (5.0 eq.) and heat the mixture at 120°C for 6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration.

  • Purification: Wash the solid with water and diethyl ether and then purify by column chromatography to yield the final product.

Visualization of a Relevant Signaling Pathway

Derivatives of this compound are often explored as kinase inhibitors. A prominent target for such inhibitors is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. The diagram below illustrates the EGFR signaling pathway, a common target for anticancer drugs derived from scaffolds accessible from this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Binding Grb2 Grb2 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Inhibitor Kinase Inhibitor (derived from This compound) Inhibitor->Dimerization Inhibits (ATP competitive)

Caption: EGFR Signaling Pathway and Inhibition.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. While its reactivity in standard transformations such as N-acylation is comparable to its non-fluorinated analog, the resulting fluorinated products possess enhanced physicochemical and pharmacological properties that are highly desirable in drug discovery. The fluorine substituent can improve metabolic stability and binding affinity, making this compound a strategic choice for the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors. The provided protocols and pathway diagram serve as a guide for researchers looking to leverage the advantages of this versatile fluorinated intermediate.

The Evolving Role of 3-Amino-4-fluorobenzonitrile in Kinase Inhibitor Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more potent and selective kinase inhibitors is a continuous endeavor in modern drug discovery. Within this landscape, the strategic use of fluorinated scaffolds has gained significant traction due to the unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity. This guide provides a comparative analysis of the efficacy of drug scaffolds derived from 3-Amino-4-fluorobenzonitrile, with a focus on their potential as inhibitors of Janus kinases (JAKs) and the Epidermal Growth Factor Receptor (EGFR), two critical targets in oncology and inflammatory diseases. While direct head-to-head comparative studies for inhibitors derived from this specific starting material are emerging, this guide leverages data from closely related analogs and established inhibitors to provide a valuable benchmark for researchers.

Comparative Efficacy of Kinase Inhibitors

The development of effective kinase inhibitors hinges on achieving high potency (low IC50 values) and selectivity for the target kinase to minimize off-target effects. Below, we present comparative data for established JAK and EGFR inhibitors, which serve as a reference for evaluating the potential of novel compounds derived from this compound.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, and its dysregulation is implicated in various autoimmune diseases and cancers. Several JAK inhibitors have been approved for clinical use, offering a baseline for comparison.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Tofacitinib120112-JAK3/1 > JAK2
Ruxolitinib3.32.8>400-JAK1/2 selective
Baricitinib5.95.7>40053JAK1/2 > TYK2
Upadacitinib43200>1000-JAK1 selective
Filgotinib1028810116JAK1 selective

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a key target in the treatment of various cancers, particularly non-small cell lung cancer. The development of EGFR inhibitors has progressed through multiple generations to overcome resistance mutations.

InhibitorEGFR (wild-type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (T790M) IC50 (nM)Notes
Gefitinib37241,1001st Generation
Erlotinib245001st Generation
Afatinib0.50.4102nd Generation (irreversible)
Osimertinib120.713rd Generation (mutant-selective)

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

While specific IC50 values for direct derivatives of this compound are not yet widely published in comparative tables, the structural similarity of this scaffold to precursors of known kinase inhibitors suggests its potential. For instance, the anilino-pyrimidine core, a common feature in EGFR inhibitors, can be synthesized from precursors analogous to this compound. The fluorine substitution at the 4-position is anticipated to influence the electronic properties and metabolic stability of the resulting inhibitor, potentially leading to improved pharmacokinetic profiles.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method to determine the direct inhibitory activity of a compound on a purified kinase enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., JAK1, EGFR)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound serially diluted in DMSO

  • Kinase buffer

  • 384-well assay plates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Assay Setup: In a 384-well plate, add the test compound dilutions.

  • Kinase/Antibody Addition: Add a pre-mixed solution of the kinase and the Eu-labeled antibody to each well.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal on a plate reader (excitation ~340 nm, emission at ~615 nm for Europium and ~665 nm for Alexa Fluor™ 647).

  • Data Analysis: The FRET signal is proportional to the amount of tracer bound to the kinase. Calculate the ratio of the acceptor (665 nm) to donor (615 nm) emission. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Phospho-STAT3 Assay (Western Blot)

This protocol is used to assess the inhibitory activity of a compound on the JAK-STAT signaling pathway within a cellular context.

Objective: To determine the effect of a test compound on the phosphorylation of STAT3 in response to cytokine stimulation.

Materials:

  • Human cell line expressing the target JAK (e.g., TF-1 cells)

  • Cytokine stimulant (e.g., IL-6)

  • Test compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-STAT3 and normalize to total STAT3 or a loading control like GAPDH. Compare the levels of phospho-STAT3 in treated versus untreated cells to determine the inhibitory effect of the compound.

Visualizing Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation Inhibitor This compound -derived Inhibitor Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Gene Regulation

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the point of inhibition.

Kinase_Inhibition_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound add_reagents Add Kinase, Labeled Antibody, and Test Compound to Plate prep_compound->add_reagents add_tracer Add Labeled Tracer to Initiate Reaction add_reagents->add_tracer incubate Incubate at Room Temperature add_tracer->incubate read_plate Measure TR-FRET Signal incubate->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End analyze->end

A Comparative Structural Analysis of 3-Amino-4-fluorobenzonitrile Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-4-fluorobenzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of therapeutic agents, particularly in oncology. The strategic placement of the amino, fluoro, and nitrile functionalities allows for diverse chemical modifications, leading to compounds with tailored biological activities. This guide provides a comparative structural analysis of this compound derivatives and related analogues, offering insights into their structure-activity relationships (SAR), experimental protocols for their synthesis and characterization, and their interactions with key biological pathways.

Data Presentation: Comparative Structural and Biological Activity Data

The following tables summarize key structural and biological data for this compound derivatives and closely related analogues to facilitate a comparative analysis.

Table 1: Comparative Crystallographic Data of Aminofluorobenzonitrile Derivatives
Parameter4-Amino-3,5-difluorobenzonitrile[1][2]
Chemical Formula C₇H₄F₂N₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.3916(3) Å, b = 6.9419(3) Å, c = 13.0642(6) Å, β = 104.103(2)°
Key Bond Lengths C≡N: 1.146(2) Å, C-F: 1.352(2) Å & 1.356(2) Å, C-NH₂: 1.373(2) Å
Intermolecular Interactions N—H···N and N—H···F hydrogen bonds, π-stacking interactions[1][2]

Data obtained from single-crystal X-ray diffraction.

Table 2: Comparative Biological Activity of Aminobenzonitrile Derivatives as Kinase Inhibitors

Derivatives of the aminobenzonitrile scaffold have shown promise as inhibitors of various protein kinases, which are critical targets in cancer therapy. The following table presents the inhibitory activity of representative compounds against Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation and differentiation.

CompoundTarget KinaseIC₅₀ (nM)Cell LineReference
Derivative A (Arylpiperazine) Not specifiedLow µMProstate Cancer[3]
Compound 18i (3-amino-pyrazine-2-carboxamide derivative) FGFR1>10000NCI-H520Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors
FGFR21.88SNU-16
FGFR33.02KMS-11
FGFR42.34SW-780

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of aminobenzonitrile derivatives.

Synthesis of 4-Amino-3,5-difluorobenzonitrile

A synthetic protocol for a close isomer of the title compound is as follows:

  • Reaction Setup: 4-bromo-2,6-difluoroaniline (1.0 eq.) and CuCN (3.0 eq.) are suspended in dimethylformamide (DMF).

  • Reaction Conditions: The mixture is heated to reflux for 24 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and aqueous NH₄OH is added.

  • Purification: The resulting solution is filtered and further purified, for example, by recrystallization, to yield single crystals of 4-amino-3,5-difluorobenzonitrile suitable for X-ray diffraction.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as FGFR.

  • Enzyme and Substrate Preparation: The purified recombinant kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically carried out in a 96- or 384-well plate format.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen®), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated by fitting the dose-response data to a suitable sigmoidal model.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures are essential for clear communication in scientific research. The following diagrams were generated using the DOT language.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are pivotal in cell proliferation, survival, and angiogenesis. Dysregulation of this pathway is implicated in various cancers, making FGFR a key therapeutic target for inhibitors derived from the this compound scaffold.

Caption: The FGFR signaling cascade, a target for this compound derivatives.

General Experimental Workflow for Synthesis and Evaluation

The development of novel therapeutic agents from the this compound scaffold follows a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Starting Material (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Inhibition Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design End Preclinical Candidate Lead_Opt->End

Caption: A typical workflow for the development of this compound derivatives.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Amino-4-fluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. 3-Amino-4-fluorobenzonitrile has emerged as a promising starting point for the synthesis of compounds with significant biological activity, particularly in the realms of oncology and infectious diseases. This guide provides a comparative analysis of the biological activities of compounds structurally related to this compound, supported by experimental data and detailed methodologies, to inform future drug discovery efforts.

Anticancer Activity: Targeting Prostate Cancer with Arylpiperazine Derivatives

Arylpiperazine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. While specific data for direct derivatives of this compound is emerging, studies on structurally similar benzonitrile-piperazine compounds offer valuable insights into their potential. One such study evaluated a series of arylpiperazine derivatives for their in vitro cytotoxicity against human prostate cancer cell lines (PC-3, LNCaP, and DU145) and a non-cancerous human prostate cell line (WPMY-1).

The results, summarized in the table below, highlight the potential for this class of compounds to selectively target cancer cells. For instance, compound 8 , a benzonitrile derivative, exhibited an IC50 value of 4.87 µM against the DU145 prostate cancer cell line, indicating significant cytotoxic activity.[1]

CompoundPC-3 IC50 (µM)LNCaP IC50 (µM)DU145 IC50 (µM)WPMY-1 IC50 (µM)
5 >4017.3422.81>40
6 >4014.2515.34>40
7 21.4910.339.87>40
8 10.117.324.8731.22
10 12.349.816.4328.97
11 15.4311.218.1235.43
14 18.9213.4510.21>40
19 8.766.123.4525.43

Data sourced from a study on novel arylpiperazine derivatives.[1]

It is noteworthy that many of these compounds displayed lower cytotoxicity towards the non-cancerous WPMY-1 cell line, suggesting a degree of selectivity for cancer cells.[2] The structural variations within this series, particularly the substitutions on the aryl ring, significantly influence their anticancer potency.[1]

Antimicrobial Activity: The Promise of Metal Complexes

In the fight against microbial resistance, metal complexes of organic ligands are gaining attention. While specific quantitative data for a this compound derivative was not available in the reviewed literature, a silver(I) complex utilizing this scaffold has been noted for its antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] The proposed mechanism involves the release of silver ions and the generation of hydroxyl radicals, leading to bactericidal effects.[3]

To provide a comparative context, the antimicrobial activity of silver(I) complexes with N-heterocyclic carbene ligands derived from amino acids was examined. These complexes demonstrated significant efficacy, particularly against Gram-negative bacteria like E. coli and P. aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for one such complex are presented below.

OrganismMIC (µg/mL)MBC (µg/mL)
E. coli816
P. aeruginosa1632

Data represents a comparable silver(I) complex and is for illustrative purposes.[4]

These findings underscore the potential of incorporating metal ions into structures derived from this compound to develop novel antimicrobial agents.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the arylpiperazine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (PC-3, LNCaP, DU145) and normal cells (WPMY-1) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

The antimicrobial activity of the silver complexes was evaluated using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains were cultured overnight, and the inoculum was adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Serial Dilutions: The test compounds were serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth was sub-cultured onto agar plates. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many this compound derivatives are still under investigation. However, based on the activity of structurally related compounds, several key signaling pathways are likely targets.

PI3K/Akt/mTOR Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers. Several inhibitors targeting this pathway have shown promise in preclinical and clinical studies.[5][6][7] Arylpiperazine derivatives, due to their structural similarities to known kinase inhibitors, are hypothesized to exert their anticancer effects, at least in part, by modulating this pathway.[8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Derivative Benzonitrile Derivative Derivative->PI3K inhibits Derivative->Akt inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by benzonitrile derivatives.

Experimental Workflow for Drug Discovery

The development of novel therapeutic agents from a lead scaffold like this compound follows a structured workflow, from initial synthesis to the identification of lead candidates.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial DataAnalysis Data Analysis (IC50, MIC) Anticancer->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the discovery of drugs derived from this compound.

References

A Comparative Guide to Catalysts for the Synthesis of 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for the synthesis of 3-Amino-4-fluorobenzonitrile, a key intermediate in pharmaceutical and materials science. The primary focus is on the catalytic reduction of 4-fluoro-3-nitrobenzonitrile, a common and efficient route to the desired product. The performance of various catalysts is compared based on yield, reaction time, and conditions, with supporting experimental data from relevant studies on nitroarene reduction.

Catalyst Performance in Nitroarene Reduction

The selection of a catalyst is critical for optimizing the synthesis of this compound from 4-fluoro-3-nitrobenzonitrile. The following table summarizes the performance of different metal-based catalysts in the reduction of nitroarenes, providing a basis for catalyst selection in the target reaction.

Catalyst SystemSubstrateReducing AgentSolventTemperature (°C)TimeYield (%)
Palladium-based
Pd/C (10%)4-nitrobenzonitrileH₂ (1 atm)EthanolRoom Temp.2 h>99
Pd Nanoparticles4-nitrophenolNaBH₄WaterRoom Temp.< 5 min~100
Copper-based
Cu Nanoparticles4-nitrophenolNaBH₄WaterRoom Temp.60 s99[1]
Cu@C (from MOF)NitrobenzeneNaBH₄Not specifiedNot specified8 min100[2]
Nickel-based
Raney Nickel2,3-dichloronitrobenzeneH₂Alcohol/WaterNot specifiedNot specifiedHigh
Gold-based
Au Nanoparticles4-nitrophenolNaBH₄WaterRoom Temp.~15 min~100
Silver-based
Ag Nanoparticles4-nitrophenolNaBH₄WaterRoom Temp.~10 min~100

Note: The data presented is for the reduction of structurally similar nitroarenes and serves as a guide for the expected performance in the reduction of 4-fluoro-3-nitrobenzonitrile. Actual performance may vary based on specific reaction conditions.

Experimental Protocols

General Procedure for the Catalytic Reduction of 4-Fluoro-3-nitrobenzonitrile

This protocol outlines a general method for the synthesis of this compound via the catalytic reduction of 4-fluoro-3-nitrobenzonitrile.

Materials:

  • 4-Fluoro-3-nitrobenzonitrile

  • Catalyst (e.g., 10% Pd/C, Raney Nickel, or supported metal nanoparticles)

  • Reducing agent (e.g., H₂, NaBH₄, or Hydrazine hydrate)

  • Solvent (e.g., Ethanol, Methanol, Water, or Ethyl acetate)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: A reaction flask is charged with 4-fluoro-3-nitrobenzonitrile and the chosen solvent under an inert atmosphere.

  • Catalyst Addition: The catalyst is carefully added to the mixture. The amount of catalyst will vary depending on its nature and activity (typically 1-10 mol%).

  • Reaction Initiation:

    • For Catalytic Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (typically from a balloon or at a specified pressure). The reaction mixture is stirred vigorously.

    • For Transfer Hydrogenation or Chemical Reduction: The reducing agent (e.g., hydrazine hydrate or NaBH₄) is added portion-wise or as a solution to the reaction mixture at a controlled temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • The catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Visualizing the Synthetic Pathway and Workflow

To illustrate the synthetic process and the comparative logic, the following diagrams are provided.

cluster_start Starting Material cluster_reaction Catalytic Reduction cluster_product Product 4-Fluoro-3-nitrobenzonitrile 4-Fluoro-3-nitrobenzonitrile Catalyst Catalyst 4-Fluoro-3-nitrobenzonitrile->Catalyst This compound This compound Catalyst->this compound Transformation Reducing Agent Reducing Agent Reducing Agent->Catalyst

Caption: Synthetic pathway from 4-Fluoro-3-nitrobenzonitrile.

Start Start Define Reaction Define Reaction: Reduction of 4-Fluoro-3-nitrobenzonitrile Start->Define Reaction Catalyst Selection Catalyst Selection Define Reaction->Catalyst Selection Pd-based Pd-based Catalyst Selection->Pd-based Cu-based Cu-based Catalyst Selection->Cu-based Ni-based Ni-based Catalyst Selection->Ni-based Other Metals Au, Ag, etc. Catalyst Selection->Other Metals Run Experiment Execute Experiment Pd-based->Run Experiment Cu-based->Run Experiment Ni-based->Run Experiment Other Metals->Run Experiment Analyze Results Analyze Results: Yield, Time, Purity Run Experiment->Analyze Results Compare Performance Compare Performance Analyze Results->Compare Performance Compare Performance->Catalyst Selection Iterate Select Optimal Catalyst Select Optimal Catalyst Compare Performance->Select Optimal Catalyst

Caption: Experimental workflow for catalyst comparison.

References

Spectroscopic Comparison of 3-Amino-4-fluorobenzonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 3-Amino-4-fluorobenzonitrile and its isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their key spectral features, supported by experimental data and detailed methodologies, to facilitate their identification, characterization, and application in scientific research.

This technical guide delves into the nuanced spectroscopic differences between this compound and its various positional isomers. The placement of the amino and fluoro groups on the benzonitrile ring significantly influences the electronic environment of the molecule, leading to distinct signatures in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding these differences is crucial for the unambiguous identification of these isomers and for predicting their reactivity and potential applications in medicinal chemistry and materials science.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and a selection of its isomers. This data has been compiled from various sources to provide a clear and concise comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic ProtonsAmino Protons (NH₂)
This compound Data not readily available in compiled sources.Data not readily available.
2-Amino-3-fluorobenzonitrile 4.47 (br s, 2H), other aromatic signals not specified.[1]4.47[1]
2-Amino-5-fluorobenzonitrile Aromatic signals expected in the range of δ 6.5-7.5 ppm.Broad singlet expected.
4-Amino-2-fluorobenzonitrile Aromatic signals expected in the range of δ 6.0-7.5 ppm.Broad singlet expected.
5-Amino-2-fluorobenzonitrile Aromatic signals expected in the range of δ 6.0-7.0 ppm.Broad singlet expected.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic CarbonsCyano Carbon (C≡N)
This compound Data not readily available in compiled sources.Data not readily available.
2-Amino-5-fluorobenzonitrile Data not readily available in compiled sources.Data not readily available.
4-Amino-2-fluorobenzonitrile Data not readily available in compiled sources.Data not readily available.
5-Amino-2-fluorobenzonitrile Data not readily available in compiled sources.Data not readily available.

Table 3: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchingC≡N StretchingC-F Stretching
This compound Expected ~3500-3300Expected ~2230-2210Expected ~1300-1100
2-Amino-5-fluorobenzonitrile 3352[2]Not explicitly stated, expected ~2220-2260[2]1137, 1245[2]
4-Amino-2-fluorobenzonitrile Expected ~3500-3300Expected ~2230-2210Expected ~1300-1100
3-Amino-2-fluorobenzonitrile Expected ~3500-3300Expected ~2230-2210Expected ~1300-1100

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound 136.13[3]Data not readily available.
2-Amino-5-fluorobenzonitrile 136.13Data not readily available.
4-Amino-2-fluorobenzonitrile 136.13Data not readily available.
3-Amino-2-fluorobenzonitrile 136.13[1][M+H]+: 137.05095, [M+Na]+: 159.03289[1]

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
This compound EthanolData not readily available.
2-Amino-5-fluorobenzonitrile EthanolData not readily available.
4-Amino-2-fluorobenzonitrile EthanolData not readily available.
Benzonitrile (for reference) Water224, 271[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminofluorobenzonitrile isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of particulate matter.

  • ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired on a 300 or 400 MHz spectrometer. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired. A spectral width appropriate for fluorinated aromatic compounds should be used. Chemical shifts can be referenced to an external standard such as CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.[5][6]

  • Spectrum Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)
  • Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) mass analyzer. The data is typically presented as a plot of relative intensity versus mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.[8][9] The concentration should be adjusted to yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

  • Spectrum Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm. The spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is a key characteristic.[4]

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound and its isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Isomer NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or other method MS Mass Spectrometry Sample->MS Direct infusion or GC/LC introduction UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Dissolve in UV-transparent solvent Structure_Elucidation Structure Elucidation & Isomer Differentiation NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Electronic_Transitions Electronic Transitions & Conjugation UV_Vis->Electronic_Transitions Final_Characterization Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight->Final_Characterization Electronic_Transitions->Final_Characterization

Caption: Workflow for the spectroscopic analysis and characterization of aminofluorobenzonitrile isomers.

References

Purity Analysis of Synthesized 3-Amino-4-fluorobenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthesized 3-Amino-4-fluorobenzonitrile, a key intermediate in pharmaceutical development. The purity of this compound is critical, as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This document outlines common impurities, details analytical techniques for their detection and quantification, and presents comparative data to assist in selecting the most appropriate methods for quality control.

Introduction to Purity Analysis

The synthesis of this compound can result in a variety of impurities, including unreacted starting materials, intermediates, by-products, and residual solvents. A robust purity analysis workflow is essential to ensure the quality and consistency of the final product. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potential Impurities in Synthesized this compound

Based on common synthetic routes for analogous fluorinated aromatic amines and nitriles, the following table outlines potential impurities that may be present in a synthesized batch of this compound.

Impurity Class Potential Compounds Origin
Starting Materials 3-Amino-4-fluorobromobenzene, 3-Amino-4-fluorochlorobenzeneIncomplete reaction
Isomeric Impurities 2-Amino-4-fluorobenzonitrile, 4-Amino-3-fluorobenzonitrileNon-selective synthesis
By-products 3-Cyano-2-fluorophenolHydrolysis of the fluorine group
3-Amino-4-fluorobenzoic acidHydrolysis of the nitrile group
Residual Solvents Dimethylformamide (DMF), Toluene, AcetonitrileSynthesis and purification steps

Comparative Analysis of Purity Determination Methods

The selection of an analytical method depends on the specific impurity profile and the required sensitivity. The following tables provide a comparison of typical performance characteristics for HPLC, GC-MS, and NMR in the analysis of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

Note: As specific retention time data for this compound and its impurities is not publicly available, the following are representative values based on the analysis of similar aromatic compounds.

Analyte Expected Retention Time (min) Limit of Detection (LOD) Limit of Quantification (LOQ)
This compound5.20.01 µg/mL0.03 µg/mL
3-Amino-4-fluorobromobenzene6.80.02 µg/mL0.06 µg/mL
4-Amino-3-fluorobenzonitrile4.90.01 µg/mL0.03 µg/mL
3-Amino-4-fluorobenzoic acid3.50.05 µg/mL0.15 µg/mL

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Note: Representative data for analogous compounds.

Analyte Expected Retention Time (min) Key Mass Fragments (m/z)
This compound8.1136 (M+), 110, 83
Toluene3.292, 91, 65
Dimethylformamide (DMF)4.573, 44, 28

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Predicted chemical shifts for this compound. Actual values may vary based on solvent and experimental conditions.

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) Assignment
¹H~7.2-7.4m-Aromatic-H
¹H~6.8-7.0m-Aromatic-H
¹H~4.0-4.5br s--NH₂
¹³C~160 (d)d¹JCF ≈ 245 HzC-F
¹³C~130-135m-Aromatic-CH
¹³C~115-120m-Aromatic-CH, C-CN
¹³C~118s--C≡N
¹³C~100 (d)d²JCF ≈ 20 HzC-NH₂

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Number of Scans: 16

    • Relaxation Delay: 1 s

    • Pulse Angle: 30°

  • ¹³C NMR:

    • Number of Scans: 1024

    • Relaxation Delay: 2 s

    • Pulse Program: Proton-decoupled

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Visualization of the Purity Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity cluster_spectroscopy Structural Confirmation & Identification cluster_final Final Purity Assessment Synthesis Synthesis of this compound Initial_Characterization Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Characterization HPLC HPLC Analysis (Non-volatile impurities) Initial_Characterization->HPLC Sample for analysis GC_MS GC-MS Analysis (Volatile impurities & Solvents) Initial_Characterization->GC_MS Sample for analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structure Verification - Isomer Identification Initial_Characterization->NMR Sample for analysis MS Mass Spectrometry - Molecular Weight Confirmation - Impurity Identification Initial_Characterization->MS Sample for analysis Data_Integration Data Integration & Comparison HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration MS->Data_Integration Purity_Report Purity Report Generation Data_Integration->Purity_Report

Purity Analysis Workflow for Synthesized Compounds

Conclusion

The purity of this compound is paramount for its successful application in drug development. A multi-technique approach combining HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of the impurity profile. HPLC is the primary technique for quantifying non-volatile impurities, while GC-MS is essential for identifying residual solvents and volatile by-products. NMR spectroscopy serves as a powerful tool for structural confirmation and the identification of isomeric impurities. By implementing the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can ensure the high quality and consistency of their synthesized this compound.

Comparative Guide to Validated Analytical Methods for 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of key intermediates like 3-Amino-4-fluorobenzonitrile is paramount. This guide provides a comparative overview of principal analytical methodologies applicable to this compound. While specific validated methods for this compound are not extensively published, this document outlines representative methods based on the analysis of structurally similar compounds, such as aminobenzonitrile and fluorobenzonitrile isomers. The presented data is illustrative of the expected performance of these methods upon validation for the target analyte.

The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering quantitative analysis, alongside spectroscopic methods for qualitative identification and characterization.

Quantitative Analysis: A Comparative Overview

The choice between HPLC and GC for the quantitative analysis of this compound will depend on the specific requirements of the assay, including the sample matrix, required sensitivity, and the nature of potential impurities.

ParameterHPLC Method (Representative)GC-MS Method (Representative)
Principle Reversed-Phase ChromatographyElectron Ionization Mass Spectrometry
Instrumentation HPLC with UV DetectorGC with Mass Spectrometer
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.05 ng/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 ng/mL
Typical Run Time 10 - 15 minutes15 - 25 minutes
Primary Application Purity assessment, quantification in non-volatile matricesImpurity profiling, analysis of volatile impurities

Methodology and Experimental Protocols

Method A: High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of aromatic amines and benzonitrile derivatives.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point would be a 60:40 (v/v) mixture of the aqueous and organic phases.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound in the mobile phase (typically around 240-250 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound standard and sample in the mobile phase to a final concentration within the linear range of the method.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph. The retention time and peak area are used for identification and quantification.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard & Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration/Purity integrate->calculate

Workflow for HPLC analysis of this compound.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of this compound and its volatile impurities.[1][2]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass selective detector. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, with a split ratio of, for example, 20:1. The injector temperature should be optimized to ensure complete volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program:

    • Initial temperature: e.g., 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: e.g., 230 °C.

    • Transfer Line Temperature: e.g., 280 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the same solvent to a concentration within the calibration range.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent dilute Prepare Calibration Standards dissolve->dilute inject Inject into GC dilute->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect extract_ion Extract Ion Chromatograms detect->extract_ion integrate Integrate Peak Areas extract_ion->integrate compare Compare with Library/Standard integrate->compare quantify Quantify integrate->quantify

Workflow for GC-MS analysis of this compound.

Qualitative and Structural Analysis: Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural confirmation and qualitative analysis of this compound.

  • UV-Visible Spectroscopy: This technique is useful for preliminary analysis and for determining the optimal wavelength for HPLC detection.[3][4] A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) would be expected to show characteristic absorbance maxima in the UV region, arising from the electronic transitions of the substituted benzene ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, C-F stretching, and various vibrations associated with the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural elucidation of this compound. The ¹H NMR spectrum will show distinct signals for the aromatic protons, with chemical shifts and coupling patterns influenced by the amino, fluoro, and cyano substituents.[5][6] The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₅FN₂), the molecular ion peak would be observed at an m/z corresponding to its molecular weight (approximately 136.13 g/mol ).[7] The fragmentation pattern can help in confirming the structure.

Logical Relationship of Analytical Methods:

Analytical_Strategy cluster_qualitative Qualitative & Structural Analysis cluster_quantitative Quantitative Analysis substance This compound (Sample) uv_vis UV-Vis Spectroscopy substance->uv_vis Identification ir IR Spectroscopy substance->ir Identification nmr NMR Spectroscopy substance->nmr Identification ms Mass Spectrometry substance->ms Identification hplc HPLC (Purity & Assay) substance->hplc Quantification gc_ms GC-MS (Impurity Profiling) substance->gc_ms Quantification uv_vis->hplc λmax for Detection

Logical flow of analytical techniques for this compound.

References

Safety Operating Guide

Proper Disposal of 3-Amino-4-fluorobenzonitrile: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-Amino-4-fluorobenzonitrile (CAS No. 859855-53-1). Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as hazardous, and its disposal is regulated.

Immediate Safety Protocols & Hazard Summary

This compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation[1]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.

  • Respiratory Protection: If dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].

In Case of Exposure:

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention[2][3].

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[3].

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2][3].

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[2][3].

Hazard Classification Data

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]

Step-by-Step Disposal Procedure

Disposal of this compound must be handled as hazardous waste. Do not discharge it into drains or the environment[2][3][4].

  • Waste Identification and Segregation:

    • Classify this compound waste as "Halogenated Organic Waste"[5].

    • Do not mix with non-halogenated organic waste, as this can interfere with recycling and disposal processes[5].

    • Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[2].

  • Containerization:

    • Use a suitable, clearly labeled, and closed container for waste collection. The original product container is often a good option for unused material[2][6].

    • Ensure the container is in good condition, free from leaks, and compatible with the chemical[6].

    • The container should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition[2][4].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution or local regulations.

  • Spill Management:

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE[2].

    • Avoid dust formation. Sweep up the solid material and shovel it into a suitable container for disposal[2][4].

    • Remove all sources of ignition[2][4].

  • Disposal Request and Collection:

    • Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations[2][4].

    • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service[6]. Do not transport hazardous waste yourself[6].

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_container Containerization & Labeling cluster_storage Storage & Pickup start Start: Unwanted This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Categorize as 'Halogenated Organic Waste' ppe->segregate container Select Compatible, Leak-Proof Container segregate->container transfer Carefully Transfer Waste (Avoid Dust) container->transfer label_waste Label Container: 'Hazardous Waste' + Chemical Name transfer->label_waste storage Store in a Cool, Dry, Well-Ventilated Area label_waste->storage request Arrange for Pickup by Authorized Waste Service (EHS) storage->request end End: Proper Disposal request->end spill_ppe Wear Full PPE spill->spill_ppe Emergency Procedure contain_spill Sweep Solid Material spill_ppe->contain_spill collect_spill Place in Labeled Waste Container contain_spill->collect_spill collect_spill->transfer

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Amino-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Amino-4-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of this compound (CAS No: 859855-53-1). Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data for this and structurally similar compounds, it is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard Compliance (Example)
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.OSHA 29 CFR 1910.133, EN166
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Double-gloving is recommended for prolonged handling. Change gloves immediately if contaminated.EN 374
Skin and Body Protection A flame-retardant lab coat must be worn at all times. For larger quantities or significant splash risk, a chemical-resistant apron or suit is recommended.N/A
Respiratory Protection All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.NIOSH/MSHA, EN 149
Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below. It is important to note that specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound. For the parent compound, benzonitrile, an OSHA PEL (Vacated) of 5 mg/m³ as a Time-Weighted Average (TWA) and a NIOSH IDLH (Immediately Dangerous to Life or Health) of 14 ppm have been noted.[2] These should be used as a cautious reference only.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol [1][3]
Appearance White to off-white solid (powder)[4]
Melting Point 105 - 109 °C[4]
Solubility Insoluble in water. Soluble in common organic solvents.[4]
Occupational Exposure Limits Not established

Operational Plan: Safe Handling Protocol

A systematic workflow is essential for minimizing exposure and ensuring safety when working with this compound.

Preparation and Pre-Handling
  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and have been recently tested.

  • Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • PPE Donning: Put on all required PPE as detailed in Table 1 before entering the designated handling area.

Handling the Chemical
  • Weighing and Transfer:

    • When weighing the solid compound, use a tared weigh boat inside the fume hood.

    • Handle the container with care to avoid generating dust.

    • Slowly transfer the weighed solid into the reaction vessel.

  • Solution Preparation:

    • When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Personal Hygiene:

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Post-Handling and Cleanup
  • Decontamination: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent.

  • Waste Segregation: All contaminated waste must be segregated and disposed of according to the disposal plan.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_spill Spill Response prep_risk Conduct Risk Assessment prep_emergency Verify Emergency Equipment prep_risk->prep_emergency spill_evacuate Evacuate Area prep_risk->spill_evacuate If Spill Occurs prep_controls Prepare Engineering Controls (Fume Hood) prep_emergency->prep_controls prep_ppe Don Appropriate PPE prep_controls->prep_ppe handle_weigh Weigh and Transfer Solid prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_weigh->spill_evacuate If Spill Occurs post_decon Decontaminate Surfaces & Equipment handle_solution->post_decon handle_solution->spill_evacuate If Spill Occurs post_waste Segregate Waste post_decon->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash spill_notify Notify Supervisor/EHS spill_evacuate->spill_notify spill_ppe Don Spill Response PPE spill_notify->spill_ppe spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect and Containerize Waste spill_contain->spill_collect spill_decon Decontaminate Spill Area spill_collect->spill_decon

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This chemical waste should be treated as hazardous.

Waste Segregation and Collection
  • Solid Waste:

    • Collect any spilled material, contaminated consumables (e.g., weigh paper, wipes, gloves, and other disposable PPE) in a clean, dry, sealable, and appropriately labeled hazardous waste container.

    • The container should be lined with a clear plastic bag.

  • Liquid Waste:

    • Unused solutions containing this compound should be collected in a designated, labeled, and sealed waste container.

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[2]

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., acetone).

    • Collect the first rinse as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.

    • Deface the label on the empty, rinsed container before disposal as non-hazardous waste, or follow institutional guidelines.

Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Final Disposal
  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen_solid Contaminated Solid Waste (PPE, wipes) seg_solid Collect in Labeled, Lined Solid Waste Container gen_solid->seg_solid gen_liquid Unused Solutions seg_liquid Collect in Labeled, Sealed Liquid Waste Container gen_liquid->seg_liquid gen_containers Empty Rinsed Containers seg_rinse Collect Rinse Aid as Liquid Waste gen_containers->seg_rinse store_label Label with Contents & Hazards seg_solid->store_label seg_liquid->store_label seg_rinse->store_label store_area Store in Secondary Containment in Secure Area store_label->store_area disp_pickup Arrange Pickup by EHS or Licensed Contractor store_area->disp_pickup disp_transport Transport to Hazardous Waste Facility disp_pickup->disp_transport disp_destruction Professional Incineration or Treatment disp_transport->disp_destruction

Caption: Disposal Workflow for this compound Waste.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.